PROTAC SMARCA2 degrader-6
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C56H70N12O5S |
|---|---|
分子量 |
1023.3 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2S)-2-[[6-[[4-[2-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyrimidin-5-yl]piperidin-1-yl]methyl]spiro[3.3]heptane-2-carbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H70N12O5S/c1-33-48(74-32-61-33)37-11-9-34(10-12-37)25-58-52(72)46-19-42(69)31-67(46)53(73)49(55(2,3)4)62-51(71)38-23-56(24-38)21-35(22-56)28-65-17-15-36(16-18-65)39-26-59-54(60-27-39)68-40-13-14-41(68)30-66(29-40)45-20-44(63-64-50(45)57)43-7-5-6-8-47(43)70/h5-12,20,26-27,32,35-36,38,40-42,46,49,69-70H,13-19,21-25,28-31H2,1-4H3,(H2,57,64)(H,58,72)(H,62,71)/t35?,38?,40?,41?,42-,46+,49-,56?/m1/s1 |
InChI 键 |
UEPPXXSTXCINPY-LGRTWMGYSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to SMARCA2 Degradation: A Novel Therapeutic Strategy for SMARCA4-Deficient Cancers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy, particularly for cancers harboring loss-of-function mutations in its paralog, SMARCA4. This synthetic lethal relationship provides a therapeutic window to selectively eliminate cancer cells dependent on SMARCA2 for survival. This technical guide provides an in-depth overview of the core principles, key molecules, experimental methodologies, and future directions in the field of SMARCA2 degradation. We present a comprehensive summary of quantitative data for prominent SMARCA2 degraders, detailed experimental protocols for their characterization, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction: The Rationale for Targeting SMARCA2
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a critical ATP-dependent chromatin remodeling machinery that regulates gene expression by altering the structure of chromatin.[1] This complex can incorporate one of two mutually exclusive ATPase subunits: SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM).[2] While SMARCA4 is the more commonly expressed and functionally dominant subunit, a significant subset of cancers, including non-small cell lung cancer (NSCLC), ovarian cancer, and others, exhibit inactivating mutations in the SMARCA4 gene.[2][3]
In these SMARCA4-deficient tumors, the residual SWI/SNF complexes become reliant on SMARCA2 for their chromatin remodeling activity, creating a state of synthetic lethality.[2][3] This dependency makes SMARCA2 an attractive therapeutic target. Instead of traditional enzymatic inhibition, targeted protein degradation (TPD) has proven to be a more effective approach. TPD utilizes small molecules, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate the SMARCA2 protein.[4][5] This strategy offers several advantages, including the potential for enhanced selectivity and the ability to target proteins that have been historically considered "undruggable."[6]
Mechanisms of SMARCA2 Degradation
The targeted degradation of SMARCA2 is primarily achieved through two classes of small molecules: PROTACs and molecular glues.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (SMARCA2), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[7] The PROTAC simultaneously binds to SMARCA2 and an E3 ligase, forming a ternary complex.[7] This proximity induces the E3 ligase to transfer ubiquitin molecules to SMARCA2, marking it for degradation by the proteasome.[8]
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular glue - Wikipedia [en.wikipedia.org]
- 6. o2hdiscovery.co [o2hdiscovery.co]
- 7. PROTAC - BiopharmaDirect [biopharmadirect.com]
- 8. researchgate.net [researchgate.net]
PROTAC Technology for Targeting Chromatin Remodelers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Proteolysis Targeting Chimera (PROTAC) technology for the targeted degradation of chromatin remodelers. Chromatin remodelers are a class of proteins that play a crucial role in regulating gene expression by altering the structure of chromatin.[1][2] Dysregulation of these proteins is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[1][2] PROTAC technology offers a novel therapeutic modality to target these proteins for degradation, overcoming some of the limitations of traditional inhibitors.[3][4]
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade a target protein of interest (POI).[3][4][5] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands.[3][5]
The mechanism of action involves the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[3][5][6] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[3][5][7] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[8][9]
References
- 1. Chromatin remodelers as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 4. Protac Technology in Cancer Drug Development– A Review [ijaresm.com]
- 5. Protein Degradation and PROTACs [promega.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitination Assay - Profacgen [profacgen.com]
- 8. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Discovery and development of SMARCA2 degraders
An In-depth Technical Guide to the Discovery and Development of SMARCA2 Degraders
Introduction
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a critical ATP-dependent chromatin remodeling machinery that plays a fundamental role in regulating gene expression.[1] Within this complex, SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM) are two mutually exclusive ATPase catalytic subunits.[2] While they share a high degree of homology, their roles in cancer are distinct.[2] Genomic studies have revealed that SMARCA4 is one of the most frequently mutated subunits of the SWI/SNF complex in a variety of human cancers, including non-small cell lung cancer (NSCLC).[3][4] Inactivating mutations in SMARCA4 lead to a dependency on its paralog, SMARCA2, for cell survival and proliferation.[4][5] This phenomenon, known as synthetic lethality, has positioned SMARCA2 as a compelling therapeutic target for cancers harboring SMARCA4 mutations.[5][6]
Initially, efforts focused on developing small-molecule inhibitors targeting the ATPase or bromodomain of SMARCA2.[5][7] However, achieving high selectivity for SMARCA2 over the highly homologous SMARCA4 proved to be a significant challenge.[6][7] This challenge prompted a shift in strategy towards targeted protein degradation, utilizing technologies like Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade a target protein, offering a powerful alternative to traditional inhibition.[8] This guide provides a comprehensive overview of the discovery, development, and mechanism of action of SMARCA2 degraders.
The Synthetic Lethal Relationship of SMARCA2 and SMARCA4
The therapeutic rationale for targeting SMARCA2 rests on the synthetic lethal relationship with SMARCA4. In healthy cells with functional SMARCA4, SMARCA2 is largely dispensable.[5] However, when SMARCA4 is inactivated by mutation, cancer cells become critically dependent on the residual SWI/SNF complexes containing SMARCA2 to maintain their oncogenic state.[5][9] Inactivation of SMARCA4 leads to a greater incorporation of the SMARCA2 subunit into the SWI/SNF complex.[5][10] Therefore, selectively removing SMARCA2 in these SMARCA4-deficient cells disrupts the essential chromatin remodeling functions, leading to cell cycle arrest and apoptosis.[11]
Discovery and Design of SMARCA2 PROTACs
SMARCA2 degraders are primarily PROTACs, which consist of three key components: a ligand that binds to the SMARCA2 protein (typically targeting the bromodomain), a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects the two ligands.[12][13] The formation of a stable ternary complex between SMARCA2, the PROTAC, and the E3 ligase is crucial for subsequent ubiquitination and proteasomal degradation.[12][14]
A significant breakthrough in the field was the realization that a non-selective SMARCA2/4 binding ligand could be transformed into a highly selective SMARCA2 degrader.[6] Selectivity is not solely determined by the binding affinity of the warhead but also by the stability and conformation of the ternary complex, where specific protein-protein interactions induced by the PROTAC can favor the degradation of one paralog over the other.[6][14]
Key SMARCA2 Degraders and Quantitative Data
Medicinal chemistry campaigns have led to the development of several potent and selective SMARCA2 degraders. These compounds have been optimized for degradation efficiency (DC50 and Dmax), cellular potency (IC50), and pharmacokinetic properties.
| Degrader | E3 Ligase | Target | DC50 (nM) | Dmax (%) | Cell Line | Ref |
| A947 | VHL | SMARCA2 | ~5-50 (Dose-dependent) | >95 | SW1573 | [6] |
| YDR1 | Cereblon | SMARCA2 | 7.7 (average) | >90 | SMARCA4 mutant lung cancer cells | [12][15] |
| YD54 | Cereblon | SMARCA2 | 3.5 (average) | >90 | SMARCA4 mutant lung cancer cells | [12][15] |
| SMD-3236 | VHL | SMARCA2 | < 1 | >95 | 293T | [16] |
| SMD-3040 | VHL | SMARCA2 | Low nM | >90 | NCI-H1792 | [17] |
| ACBI2 | VHL | SMARCA2 | - | - | - | [12] |
-
DC50 : Concentration of the degrader required to induce 50% degradation of the target protein.
-
Dmax : Maximum percentage of protein degradation achieved.
| Degrader | Anti-proliferative IC50 (nM) | Cell Line (SMARCA4 status) | Ref |
| SMD-3236 | Potent Inhibition | SMARCA4-deficient panel | [16] |
| SMD-3040 | Potent Inhibition | SMARCA4-deficient panel | [17] |
| YDR1/YD54 | Selective Inhibition | SMARCA4 mutant cells | [12] |
Experimental Protocols
The discovery and characterization of SMARCA2 degraders involve a series of key in vitro and in vivo experiments.
Protein Degradation Assays
-
Objective : To quantify the extent and rate of SMARCA2 degradation upon treatment with a PROTAC.
-
Methodology :
-
Cell Culture : Plate cancer cell lines (e.g., SMARCA4-mutant SW1573 or A549) in appropriate growth medium.[8][18]
-
Compound Treatment : Treat cells with a dose-response of the SMARCA2 degrader or a DMSO control for a specified time course (e.g., 4, 8, 18, 24 hours).[6]
-
Cell Lysis : Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine protein concentration using a BCA assay.
-
Western Blotting/Immunoblotting : Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., HDAC1, Tubulin, or GAPDH).[6]
-
Detection and Quantification : Use fluorescently labeled secondary antibodies (e.g., LI-COR) or HRP-conjugated antibodies for detection. Quantify band intensities using densitometry software.[6] Normalize the SMARCA2 signal to the loading control and then to the DMSO-treated control to determine the percentage of remaining protein.
-
Data Analysis : Plot the percentage of remaining SMARCA2 against the log of the degrader concentration and fit a four-parameter logistic curve to determine DC50 and Dmax values.
-
Cellular Viability and Proliferation Assays
-
Objective : To assess the effect of SMARCA2 degradation on the growth and viability of cancer cells, particularly comparing SMARCA4-mutant and SMARCA4-wild-type lines.
-
Methodology :
-
Cell Seeding : Seed cells in 96-well plates at an appropriate density.
-
Compound Treatment : After allowing cells to adhere overnight, treat with a serial dilution of the SMARCA2 degrader.
-
Incubation : Incubate plates for an extended period (e.g., 5-7 days) to allow for effects on proliferation.
-
Viability Measurement : Measure cell viability using reagents like CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells, or by using colorimetric assays like MTT or SRB.
-
Data Analysis : Normalize the luminescence or absorbance readings to DMSO-treated controls. Plot the percentage of viability against the log of the degrader concentration to calculate the IC50 (half-maximal inhibitory concentration).
-
Ternary Complex Formation Assays
-
Objective : To confirm that the degrader induces the formation of a ternary complex between SMARCA2 and the E3 ligase.
-
Methodology (Co-immunoprecipitation) :
-
Cell Treatment : Treat cells with the degrader for a short duration (e.g., 1-2 hours).
-
Cell Lysis : Lyse cells in a non-denaturing buffer.
-
Immunoprecipitation : Incubate cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) conjugated to magnetic beads.
-
Washing and Elution : Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blotting : Analyze the eluate by Western blotting using an antibody against SMARCA2 to detect its presence in the immunoprecipitated complex. An increased SMARCA2 signal in the degrader-treated sample compared to the control indicates complex formation.
-
In Vivo Efficacy Studies
-
Objective : To evaluate the anti-tumor activity of SMARCA2 degraders in animal models.
-
Methodology :
-
Xenograft Model : Implant SMARCA4-mutant human cancer cells (e.g., NCI-H1792) subcutaneously into immunocompromised mice.
-
Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration : Randomize mice into vehicle control and treatment groups. Administer the SMARCA2 degrader via a clinically relevant route (e.g., intravenous or oral) at a specified dose and schedule.
-
Monitoring : Monitor tumor volume (using caliper measurements) and body weight regularly.
-
Pharmacodynamic (PD) Analysis : At the end of the study or at specific time points, collect tumor tissue to measure SMARCA2 protein levels via Western blot or immunohistochemistry to confirm target engagement and degradation in vivo.
-
Data Analysis : Compare the tumor growth inhibition (TGI) between the treated and vehicle groups.
-
References
- 1. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Bifunctional Compounds as SMARCA2 Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMARCA2 deficiency in NSCLC: a clinicopathologic and immunohistochemical analysis of a large series from a single institution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic lethality: targeting SMARCA2 ATPase in SMARCA4-deficient tumors - a review of patent literature from 2019-30 June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - OAK Open Access Archive [oak.novartis.com]
- 10. researchgate.net [researchgate.net]
- 11. SMARCA2 | Cancer Genetics Web [cancerindex.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of Potent, Highly Selective, and Efficacious SMARCA2 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Novel, Potent and Orally Bioavailable SMARCA2 PROTACs with Synergistic Anti-tumor Activity in Combination with KRAS G12C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Novel SMARCA Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC SMARCA2 degrader-6 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins represents a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to the complete removal of pathogenic proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, and among the targets of significant interest is SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key component of the SWI/SNF chromatin remodeling complex. In the context of cancers with mutations in the paralogous SMARCA4 gene, SMARCA2 becomes a synthetic lethal target, making its selective degradation a promising anti-cancer strategy. This technical guide provides a detailed overview of "PROTAC SMARCA2 degrader-6," a designation that refers to at least two distinct chemical entities, herein identified as Compound I-427 and Compound I-438 . This document will delineate their chemical structures, properties, and the experimental methodologies used to characterize them.
Compound Identification and Chemical Properties
The commercially available "this compound" can refer to two different molecules with distinct specificities and chemical structures. It is imperative for researchers to verify the specific compound being used by its Chemical Abstracts Service (CAS) number.
Table 1: Chemical and Physical Properties
| Property | This compound (Compound I-427) | PROTAC SMARCA2/4-degrader-6 (Compound I-438) |
| Target(s) | SMARCA2[1] | SMARCA2 and SMARCA4[2] |
| CAS Number | 2568523-72-6[1] | 2568277-87-0[2] |
| Molecular Formula | C₅₆H₇₀N₁₂O₅S | Not explicitly provided in search results |
| Molecular Weight | 1023.30 g/mol | Not explicitly provided in search results |
Chemical Structure
Biological Activity and Data
The primary function of these PROTACs is to induce the degradation of their target protein(s). This is typically quantified by the DC₅₀ (concentration required for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).
Table 2: In Vitro Degradation Activity
| Compound | Cell Line | Target(s) | DC₅₀ | Dₘₐₓ | Treatment Time | Reference |
| I-427 | A549 | SMARCA2 | <100 nM | >90% | 24 h | [1] |
| I-438 | MV4-11 | SMARCA2 | <100 nM | Not specified | 24 h | [2] |
| I-438 | MV4-11 | SMARCA4 | <100 nM | Not specified | 24 h | [2] |
Signaling Pathways and Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC molecule forms a ternary complex with the target protein (SMARCA2) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.
References
The Achilles' Heel of SMARCA4-Mutant Cancers: A Technical Guide to Targeting SMARCA2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The inactivation of SMARCA4 (also known as BRG1), a key ATPase subunit of the SWI/SNF chromatin remodeling complex, is a frequent event in a variety of human cancers, including non-small cell lung cancer (NSCLC).[1] This loss creates a specific vulnerability, forcing cancer cells to become dependent on the paralogous ATPase, SMARCA2 (also known as BRM), for survival.[2][3] This phenomenon, known as synthetic lethality, has established SMARCA2 as a high-value therapeutic target in SMARCA4-deficient malignancies.[1][4] This technical guide provides an in-depth overview of the role of SMARCA2 in SMARCA4-mutant cancers, focusing on the molecular mechanisms, therapeutic strategies, quantitative data supporting these approaches, and detailed experimental protocols for their investigation.
The Molecular Rationale: Synthetic Lethality and Paralog Dependency
SMARCA4 and SMARCA2 are mutually exclusive catalytic subunits of the SWI/SNF complex, which utilizes the energy of ATP hydrolysis to remodel chromatin and regulate gene expression.[2][5] In healthy cells, the SWI/SNF complex can incorporate either SMARCA4 or SMARCA2. However, upon loss-of-function mutations in SMARCA4, cancer cells become critically dependent on the remaining SMARCA2-containing SWI/SNF complexes to maintain chromatin structure and transcriptional programs essential for proliferation and survival.[5] This dependency creates a synthetic lethal relationship, where the loss of SMARCA4 is inconsequential on its own, but the subsequent inhibition or degradation of SMARCA2 leads to cell death specifically in cancer cells, while sparing normal tissues where SMARCA4 is present.[2][4]
dot
References
An In-Depth Technical Guide to E3 Ligase Recruitment by a PROTAC SMARCA2 Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, quantitative characterization, and experimental evaluation of a Proteolysis Targeting Chimera (PROTAC) designed to degrade the SMARCA2 protein. While detailed public information on "PROTAC SMARCA2 degrader-6" is limited, this document will focus on the well-characterized and potent SMARCA2 degrader, A947 , as a representative molecule. The principles, experimental protocols, and data interpretation are broadly applicable to the study of other SMARCA2-targeting PROTACs.
A947 is a heterobifunctional molecule that selectively induces the degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex.[1][2] In cancers with mutations in the paralog SMARCA4, tumor cells often become dependent on SMARCA2 for survival, making it a compelling synthetic lethal target.[2][3] PROTACs like A947 offer a powerful therapeutic modality by hijacking the cell's natural protein disposal system to eliminate the target protein.[2]
Core Mechanism: E3 Ligase Recruitment and Proteasomal Degradation
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. A947 consists of a ligand that binds to the bromodomain of SMARCA2, a flexible linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4] This induced proximity facilitates the formation of a ternary complex (SMARCA2-A947-VHL).
Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the SMARCA2 protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged SMARCA2 protein. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[2]
References
- 1. A947 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
Methodological & Application
Application Notes and Protocols for PROTAC SMARCA2 Degrader-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental use of PROTAC SMARCA2 degrader-6 (also known as compound I-427), a potent and selective degrader of the SMARCA2 protein. This document outlines the mechanism of action, provides detailed protocols for key in vitro assays, summarizes quantitative data for SMARCA2 degraders, and includes visualizations to aid in understanding the experimental workflows and underlying biological pathways.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. This compound is designed to induce the degradation of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key component of the SWI/SNF chromatin remodeling complex. In cancers with mutations in the related SMARCA4 gene, tumor cells often become dependent on SMARCA2 for survival, making it a compelling therapeutic target. This compound offers a powerful tool for studying the therapeutic potential of SMARCA2 degradation.
Mechanism of Action
This compound functions by forming a ternary complex between the SMARCA2 protein and an E3 ubiquitin ligase, such as the von Hippel-Lindau (VHL) E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the SMARCA2 protein. The resulting polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome.
Quantitative Data Summary
The following tables summarize the degradation potency (DC50 and Dmax) and anti-proliferative activity (IC50) of various PROTAC SMARCA2 degraders in different cell lines.
| Degrader Name | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | E3 Ligase Recruited | Reference |
| This compound | A549 | <100 | >90 | 24 | VHL | [1] |
| ACBI1 | MV-4-11 | 6 | >95 | 18 | VHL | |
| A947 | SW1573 | 0.039 | 96 | 20 | VHL | |
| YDR1 | H1792 | 69 | 87 | 24 | Cereblon | |
| YD54 | H1792 | 8.1 | 98.9 | 24 | Cereblon | |
| PRT3789 | HeLa | 0.72 | >95 | Not Specified | VHL |
| Degrader Name | Cell Line | IC50 (nM) | Assay Duration (days) | Reference |
| ACBI1 | MV-4-11 | 29 | 7 | |
| A947 | NCI-H1568 | ~7 | Not Specified | |
| YDR1 | H322 | ~10 | Not Specified | |
| YD54 | H322 | ~5 | Not Specified | |
| PRT3789 | NCI-H1693 | <10 | 7 |
Experimental Protocols
Western Blot for SMARCA2 Degradation
This protocol details the detection and quantification of SMARCA2 protein levels following treatment with a PROTAC degrader.
Materials:
-
Cells of interest (e.g., A549)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against SMARCA2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations with lysis buffer.
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities and normalize SMARCA2 levels to the loading control.
-
Calculate the percentage of SMARCA2 degradation relative to the DMSO-treated control.
-
Determine the DC50 and Dmax values from the dose-response curve.
-
In-Cell Western (ICW) Assay for SMARCA2 Degradation
This high-throughput method allows for the quantification of protein levels directly in microplates.
Materials:
-
Cells of interest
-
This compound
-
96-well or 384-well plates (black-walled, clear bottom)
-
Formaldehyde (B43269) (3.7% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or equivalent)
-
Primary antibody against SMARCA2
-
Fluorescently labeled secondary antibody (e.g., IRDye)
-
DNA stain for normalization (e.g., DRAQ5)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired time.
-
-
Fixation and Permeabilization:
-
Remove the treatment medium and fix the cells with 3.7% formaldehyde for 20 minutes at room temperature.
-
Wash the wells with PBS.
-
Permeabilize the cells with permeabilization buffer for 5 minutes.
-
Wash the wells with PBS.
-
-
Blocking and Immunostaining:
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate with the primary anti-SMARCA2 antibody overnight at 4°C.
-
Wash the wells with wash buffer (e.g., 0.1% Tween-20 in PBS).
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the wells with wash buffer.
-
-
Normalization and Imaging:
-
Add a DNA stain for cell number normalization.
-
Scan the plate using an infrared imaging system.
-
-
Data Analysis:
-
Quantify the fluorescence intensity for both the target protein and the normalization stain.
-
Normalize the target protein signal to the DNA stain signal.
-
Calculate the percentage of SMARCA2 degradation and determine the DC50 and Dmax.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cells of interest
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for the desired duration (e.g., 3-7 days).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
-
Ternary Complex Formation Assay (AlphaLISA)
This bead-based proximity assay can be used to detect the formation of the SMARCA2-PROTAC-E3 ligase ternary complex.
Materials:
-
Recombinant tagged SMARCA2 protein (e.g., His-tagged)
-
Recombinant tagged E3 ligase complex (e.g., VHL complex with a different tag, like GST)
-
This compound
-
AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-His)
-
AlphaLISA donor beads conjugated to a binder for the other tag (e.g., Glutathione)
-
AlphaLISA-compatible microplates
-
AlphaLISA-capable plate reader
Procedure:
-
Reagent Preparation:
-
Prepare dilutions of the recombinant proteins and the PROTAC in AlphaLISA buffer.
-
-
Assay Assembly:
-
In a 384-well plate, add the recombinant SMARCA2, the E3 ligase complex, and varying concentrations of the PROTAC.
-
Incubate for 1-2 hours at room temperature to allow for ternary complex formation.
-
-
Bead Addition:
-
Add the AlphaLISA acceptor and donor beads.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Detection:
-
Read the plate on an AlphaLISA-capable plate reader.
-
-
Data Analysis:
-
A bell-shaped curve is expected, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at very high concentrations due to the "hook effect" (formation of binary complexes).
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of SMARCA2.
Materials:
-
Recombinant SMARCA2 protein (substrate)
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase (e.g., VHL complex)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
This compound
-
SDS-PAGE and Western blot reagents
-
Anti-SMARCA2 and anti-ubiquitin antibodies
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, ATP, E1, E2, E3, ubiquitin, and SMARCA2.
-
Add either this compound or DMSO (control).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Termination and Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Resolve the reaction products by SDS-PAGE.
-
Perform a Western blot using an anti-SMARCA2 antibody to detect higher molecular weight bands corresponding to ubiquitinated SMARCA2. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
-
Mandatory Visualizations
References
Application Notes and Protocols: Utilizing PROTAC SMARCA2 Degrader-6 in A549 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2] PROTAC SMARCA2 degrader-6 is a heterobifunctional molecule designed to selectively target the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein for degradation.[3] SMARCA2 is a key component of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression.[4][5] In certain cancers, such as non-small cell lung cancer (NSCLC), where the paralog SMARCA4 is deficient, cancer cells become dependent on SMARCA2 for survival.[4][6] The A549 cell line, a widely used model for NSCLC, is SMARCA4-deficient and thus provides an excellent model system to study the effects of SMARCA2 degradation.[4][6]
These application notes provide a comprehensive guide for the use of this compound in A549 cells, including its mechanism of action, protocols for assessing its degradation efficiency and impact on cell viability, and expected outcomes.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal machinery.[1] It simultaneously binds to the SMARCA2 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to SMARCA2, tagging it for recognition and subsequent degradation by the proteasome.[1][2] The degradation of SMARCA2 in SMARCA4-deficient A549 cells is expected to disrupt chromatin remodeling processes, leading to altered gene expression and ultimately, inhibition of cell proliferation and viability.[4][6]
Mechanism of this compound action.
Quantitative Data
The following table summarizes the known quantitative data for this compound in A549 cells.
| Parameter | Cell Line | Value | Time Point | Reference |
| DC₅₀ (Degradation) | A549 | <100 nM | 24 hours | [7][3] |
| Dₘₐₓ (Degradation) | A549 | >90% | 24 hours | [7][3] |
| Effect on Viability | A549 | Inhibition | Not Specified | [6] |
Experimental Protocols
A549 Cell Culture
A detailed protocol for the routine culture of A549 cells.
Materials:
-
A549 cells
-
F-12K Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Maintain A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
For subculturing, aspirate the old medium and wash the cells with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to a T-75 flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
Western Blot Analysis of SMARCA2 Degradation
This protocol details the steps to assess the degradation of SMARCA2 protein in A549 cells following treatment with this compound.
Materials:
-
A549 cells
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SMARCA2, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) and a DMSO vehicle control for 24 hours.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities to determine the extent of SMARCA2 degradation relative to the loading control.
Workflow for Western Blot analysis of SMARCA2 degradation.
MTT Assay for Cell Viability
This protocol is for assessing the effect of this compound on the viability of A549 cells.[8][9]
Materials:
-
A549 cells
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
SMARCA2 Signaling Pathway in A549 Cells
In SMARCA4-deficient A549 cells, the SWI/SNF complex relies on SMARCA2 for its chromatin remodeling function. This complex is crucial for regulating the expression of genes involved in cell cycle progression and proliferation.[4] Degradation of SMARCA2 disrupts the function of the SWI/SNF complex, leading to altered chromatin accessibility at key gene loci, subsequent changes in gene expression, and ultimately, cell cycle arrest and inhibition of proliferation.[4][6]
Simplified SMARCA2 signaling in A549 cells and the effect of its degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorbyt.com [biorbyt.com]
- 4. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wp.ryvu.com [wp.ryvu.com]
- 6. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] MTT assay to evaluate the cytotoxic potential of a drug | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for PROTAC SMARCA2 Degrader-6 in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of PROTAC SMARCA2 degrader-6 (also known as compound I-427) in lung cancer cell line models. This document outlines the underlying principles, detailed experimental protocols, and expected outcomes for studying the effects of this targeted protein degrader.
Introduction
PROTAC (Proteolysis Targeting Chimera) technology represents a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule is a heterobifunctional chimera consisting of a ligand that binds to the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a catalytic subunit of the SWI/SNF chromatin remodeling complex. In non-small cell lung cancer (NSCLC), a significant subset of tumors harbors inactivating mutations in the paralogous gene SMARCA4 (also known as BRG1). These SMARCA4-mutant cancers exhibit a synthetic lethal dependency on the remaining functional SMARCA2 protein for their survival and proliferation. Therefore, the targeted degradation of SMARCA2 presents a promising therapeutic strategy for this patient population. This compound is a potent and selective degrader of the SMARCA2 protein.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound and other relevant SMARCA2 degraders in various lung cancer cell lines.
Table 1: Degradation Potency of SMARCA2 Degraders in Lung Cancer Cell Lines
| Compound | Cell Line | SMARCA4 Status | DC50 (Degradation) | Dmax (%) | Treatment Duration (hours) | Reference |
| This compound | A549 | Mutant | <100 nM | >90 | 24 | [1][2] |
| Unnamed SMARCA2 PROTAC | Various | Mutant | 30 nM (median) | N/A | N/A | [3] |
Table 2: Anti-proliferative Activity of SMARCA2 Degraders in Lung Cancer Cell Lines
| Compound | Cell Line | SMARCA4 Status | IC50 (Cell Viability) | Assay Type | Reference |
| Unnamed SMARCA2 PROTAC | Panel of SMARCA4-mutant lung cancer lines | Mutant | 0.11 µM | N/A | [3] |
Table 3: Relevant Lung Cancer Cell Lines for SMARCA2 Degrader Studies
| Cell Line | Histology | SMARCA4 Mutation Status | Notes |
| A549 | Adenocarcinoma | Mutant | Commonly used for SMARCA2 degrader studies. |
| NCI-H1299 | Large cell carcinoma | Mutant | SMARCA4-deficient, dependent on SMARCA2. |
| NCI-H157 | Squamous cell carcinoma | Mutant | SMARCA4-deficient. |
| NCI-H1568 | Adenocarcinoma | Mutant | Used in xenograft models for SMARCA2 degrader efficacy. |
| NCI-H1819 | Adenocarcinoma | Mutant | Harbors SMARCA4-inactivating mutations.[4] |
| NCI-H23 | Adenocarcinoma | Mutant | Harbors SMARCA4-inactivating mutations.[4] |
| NCI-H661 | Large cell carcinoma | Mutant | Harbors SMARCA4-inactivating mutations.[4] |
| NCI-HCC15 | Adenocarcinoma | Mutant | Harbors SMARCA4-inactivating mutations.[4] |
| NCI-H1355 | Adenocarcinoma | Mutant | Harbors SMARCA4-inactivating mutations.[4] |
| NCI-H460 | Large cell carcinoma | Wild-Type | SMARCA4-proficient, can be used as a negative control.[5] |
Mandatory Visualization
Caption: Mechanism of Action of this compound.
Caption: SMARCA2 Signaling in SMARCA4-Mutant Lung Cancer.
Caption: Experimental Workflow for this compound.
Experimental Protocols
Protocol 1: Western Blot for SMARCA2 Degradation
This protocol details the procedure for assessing the degradation of SMARCA2 protein in lung cancer cell lines following treatment with this compound.
Materials:
-
Lung cancer cell lines (e.g., A549, NCI-H1299)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-SMARCA2/BRM antibody (e.g., Bethyl Laboratories A301-015A, Boster Bio A01888-3, Abcam ab227000, or Thermo Fisher PA5-103113)[6][7][8][9]
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed lung cancer cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. A final DMSO concentration of ≤0.1% is recommended.
-
Treat cells with varying concentrations of the degrader (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO only).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold RIPA buffer with inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMARCA2 antibody (diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Protocol 2: MTT Assay for Cell Viability
This protocol is for determining the effect of this compound on the viability of lung cancer cell lines.
Materials:
-
Lung cancer cell lines
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[10]
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubate the plates for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[11]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol 3: Annexin V Apoptosis Assay
This protocol outlines the detection of apoptosis in lung cancer cells treated with this compound using Annexin V staining and flow cytometry.
Materials:
-
Lung cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 48 or 96 hours).[12] Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Acquire data for at least 10,000 events per sample.
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
-
Quantify the percentage of cells in each quadrant.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. BioCentury - SMARCA2 PROTAC for SMARCA4-mutant lung cancer [biocentury.com]
- 4. SMARCA4-inactivating mutations increase sensitivity to Aurora kinase A inhibitor VX-680 in non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SMARCA2/BRM Polyclonal Antibody (A301-015A) [thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Anti-SMARCA2 / BRM antibody (ab227000) | Abcam [abcam.com]
- 9. SMARCA2 Polyclonal Antibody (PA5-103113) [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. static.igem.org [static.igem.org]
Application Notes and Protocols for Western Blot Analysis of SMARCA2 Degradation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Western blot analysis of SMARCA2 protein degradation. SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a key component of the SWI/SNF chromatin remodeling complex.[1] The degradation of SMARCA2 is a critical area of investigation, particularly in the context of cancers with mutations in its paralog, SMARCA4, where targeting SMARCA2 presents a synthetic lethal therapeutic strategy.[2][3][4] These protocols are designed to guide researchers in accurately assessing the induced degradation of SMARCA2 in response to various treatments, such as proteolysis-targeting chimeras (PROTACs).
Introduction
Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[5] This method is instrumental in studying the targeted degradation of proteins like SMARCA2. The general workflow involves preparing cell lysates, separating proteins by size using gel electrophoresis, transferring the proteins to a solid membrane, and then probing for the target protein with specific antibodies. This document outlines a comprehensive protocol for Western blot analysis of SMARCA2, including sample preparation, electrophoresis, immunoblotting, and data interpretation.
Key Experimental Protocols
A detailed, step-by-step protocol for performing a Western blot to analyze SMARCA2 degradation is provided below.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.[5]
-
Compound Preparation: Prepare a stock solution of the SMARCA2-degrading compound (e.g., PROTAC, small molecule inhibitor) in a suitable solvent, such as DMSO.[5]
-
Cell Treatment: Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Treat the cells for the desired time points (e.g., 18, 24, or 48 hours).[6][7] Include a vehicle control (e.g., DMSO) in all experiments.
Part 2: Lysate Preparation
-
Cell Wash: After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[5]
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each plate.[5] For proteins that are difficult to extract, a 1% SDS hot lysis buffer may be more effective.
-
Scraping and Collection: Scrape the adherent cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[5] For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes to ensure complete lysis.[5]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[5]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Part 3: Protein Quantification
-
Assay Selection: Use a standard protein assay, such as the bicinchoninic acid (BCA) assay, to determine the total protein concentration in each lysate.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration using lysis buffer. This ensures equal loading of total protein in each lane of the gel.[5]
Part 4: SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[5]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of SMARCA2 (~185 kDa). Run the gel until the dye front reaches the bottom.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[5] PVDF membranes are often recommended for low abundance proteins.
Part 5: Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to SMARCA2. The dilution and incubation time will depend on the antibody manufacturer's recommendations (see Table 1). Typically, this is done overnight at 4°C with gentle agitation.[5]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[5]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.[5]
-
Washing: Repeat the washing step (three times for 10 minutes each with TBST).[5]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an appropriate imaging system, such as a CCD camera or X-ray film.[5]
-
Loading Control: To ensure equal protein loading, the membrane should also be probed with an antibody against a housekeeping protein, such as β-actin or GAPDH.[2]
Quantitative Data Presentation
The following tables summarize key quantitative data related to SMARCA2 degradation analysis.
Table 1: Recommended Primary Antibodies for SMARCA2 Western Blot
| Antibody (Supplier) | Catalog Number | Host | Recommended Dilution | Application |
| Anti-SMARCA2/BRM Polyclonal (Thermo Fisher) | A301-015A | Rabbit | 0.04 µg/mL | WB |
| Anti-SMARCA2/BRM Picoband (Boster Bio) | A01888-3 | Rabbit | 1:500 - 1:1000 | WB, IHC, IF |
| Anti-SMARCA2 / BRM (Abcam) | ab227000 | Rabbit | 1:1000 | WB, IHC-P, ICC/IF |
| SMARCA2 Polyclonal (Thermo Fisher) | PA5-103113 | Rabbit | Varies by application | WB |
| Anti-SMARCA2 / BRM [EPR23103-44] (Abcam) | ab240648 | Rabbit | 1:1000 | WB, Flow Cytometry, IHC, ICC/IF |
Note: It is crucial to consult the manufacturer's datasheet for the specific anti-SMARCA2 antibody being used to determine the optimal dilution and incubation conditions.[5]
Table 2: Example Degradation Potency of SMARCA2 Degraders
| Compound | Cell Line | DC50 | Dmax | Time Point | Reference |
| YDR1 | H1792 | 69 nM | 87% | 24 h | [6] |
| YDR1 | H1792 | 60 nM | 94% | 48 h | [6] |
| YD54 | H1792 | 8.1 nM | 98.9% | 24 h | [6] |
| YD54 | H1792 | 16 nM | 99.2% | 48 h | [6] |
| A947 | SW1573 | Not Specified | >90% at 500 nM | 18 h | [7] |
| Compound 6 | RKO | 2 nM | 77% | 4 h | [8] |
| PROTAC 1 | MV-4-11 | 300 nM | ~65% | Not Specified | [9] |
DC50: Half-maximal degradation concentration. Dmax: Maximal degradation.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PROTAC-mediated degradation pathway of SMARCA2 and the general experimental workflow for its analysis by Western blot.
Caption: PROTAC-mediated degradation of SMARCA2 via the ubiquitin-proteasome system.
References
- 1. SMARCA2/BRM Polyclonal Antibody (A301-015A) [thermofisher.com]
- 2. preludetx.com [preludetx.com]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: HiBiT Assay for Measuring SMARCA2 Protein Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2), also known as BRM, is an essential ATPase subunit of the SWI/SNF chromatin remodeling complex.[1][2][3] This complex plays a crucial role in regulating gene expression by altering chromatin structure, making DNA more accessible for transcription.[1][3] Dysregulation of SMARCA2 and other SWI/SNF subunits has been implicated in various cancers.[4][5] Consequently, SMARCA2 has emerged as a key target for therapeutic intervention, particularly through targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs).[4][6][7]
The HiBiT Protein Tagging System offers a highly sensitive and quantitative method for measuring protein abundance, making it an ideal tool for studying the dynamics of SMARCA2 degradation.[6][8] This system utilizes a small 11-amino acid peptide tag (HiBiT) that can be attached to a protein of interest.[8][9] The HiBiT tag has a high affinity for the LgBiT protein, and their binding reconstitutes a bright, luminescent NanoBiT® luciferase enzyme.[6][9][10] The resulting luminescence is directly proportional to the amount of HiBiT-tagged protein, allowing for precise quantification of protein levels in real-time or in endpoint assays.[6][11][12]
These application notes provide a detailed overview and protocols for utilizing the HiBiT assay to measure SMARCA2 protein levels, particularly in the context of evaluating the efficacy of targeted protein degraders.
Key Applications
-
Quantitative Measurement of Endogenous SMARCA2 Levels: By using CRISPR/Cas9 to insert the HiBiT tag into the endogenous SMARCA2 locus, researchers can accurately measure physiological protein levels without the artifacts of overexpression.[6][12][13]
-
Screening and Characterization of SMARCA2 Degraders: The HiBiT assay is well-suited for high-throughput screening of compound libraries to identify novel SMARCA2 degraders.[12] It allows for the determination of key parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[12]
-
Kinetic Analysis of SMARCA2 Degradation: Live-cell HiBiT assays enable the real-time monitoring of SMARCA2 degradation kinetics, providing insights into the speed and duration of action of different degrader molecules.[6][12]
Signaling Pathway and Assay Workflow
SMARCA2 in the SWI/SNF Complex
SMARCA2 is a catalytic subunit of the SWI/SNF complex, which utilizes the energy from ATP hydrolysis to remodel chromatin and regulate gene expression.[1][3] The complex is involved in various cellular processes, and its dysregulation can contribute to cancer development.[4][5]
Caption: Role of SMARCA2 in the SWI/SNF chromatin remodeling complex.
HiBiT Assay Workflow for SMARCA2 Degradation
The general workflow for measuring SMARCA2 degradation using the HiBiT system involves tagging the protein, treating cells with a degrader, and then measuring the luminescent signal.
Caption: Experimental workflow for the HiBiT lytic detection assay.
Quantitative Data Summary
The HiBiT assay allows for the precise quantification of SMARCA2 degradation. Below is a summary of representative data for various SMARCA2 degraders.
Table 1: SMARCA2 Degradation Potency (DC50) of Representative Compounds
| Compound/Degrader | Cell Line | Assay Type | DC50 (nM) | Reference |
| ACBI2 | HeLa (SMARCA2-HiBiT) | Live-cell Luminescence | Potent (exact value not specified) | [6] |
| PRT3789 | Human PBMCs | MSD Immunoassay | Not specified | [4] |
| Representative Compounds | A549 | MSD Immunoassay | A (<100) | [14][15] |
| Representative Compounds | A549 | MSD Immunoassay | B (100-500) | [15] |
| Representative Compounds | A549 | MSD Immunoassay | C (501-1000) | [15] |
| Representative Compounds | A549 | MSD Immunoassay | D (>1000) | [15] |
| AU-24118 | VCaP | Western Blot | Not specified (Potent at various doses) | [16] |
Note: Data from various sources using different methodologies are presented for a broader context. The HiBiT assay provides a direct and sensitive readout for degradation.
Experimental Protocols
Protocol 1: Generation of Endogenous SMARCA2-HiBiT Cell Line using CRISPR/Cas9
This protocol outlines the steps for inserting the HiBiT tag into the 3'-end of the endogenous SMARCA2 locus.[6][17][18]
Materials:
-
Target cell line (e.g., HeLa, HEK293)
-
Cas9 nuclease
-
Synthetic guide RNA (crRNA and tracrRNA) targeting the C-terminus of SMARCA2
-
Single-stranded oligo deoxynucleotide (ssODN) donor template containing the HiBiT sequence flanked by homology arms
-
Electroporation system or transfection reagent
-
Cell culture reagents
Procedure:
-
Design: Design a crRNA that directs Cas9 to create a double-strand break near the stop codon of the SMARCA2 gene.[19] Design an ssODN donor template containing the 11-amino acid HiBiT sequence, preceded by a linker, and flanked by 50-100 nucleotides of homology to the genomic sequences on either side of the cut site.
-
Ribonucleoprotein (RNP) Complex Assembly: Incubate the crRNA and tracrRNA to form a duplex.[17] Then, add the Cas9 nuclease to allow the formation of the RNP complex.[20]
-
Cell Transfection/Electroporation: Deliver the RNP complex and the ssODN donor template into the target cells using electroporation or a suitable transfection method.[17][20]
-
Clonal Selection: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate and expand individual clones.
-
Screening and Validation:
-
Screen the resulting clones for HiBiT expression using the Nano-Glo® HiBiT Lytic Detection System.[6]
-
Confirm the correct insertion of the HiBiT tag by genomic DNA sequencing.
-
Validate the functionality and localization of the tagged SMARCA2 protein, for example, by using an Anti-HiBiT Monoclonal Antibody for immunocytochemistry to confirm nuclear localization.[6]
-
Protocol 2: Endpoint Lytic HiBiT Assay for SMARCA2 Degradation
This protocol is for quantifying SMARCA2-HiBiT levels in cell lysates after treatment with a degrader.[6][11][12]
Materials:
-
SMARCA2-HiBiT expressing cells
-
White, opaque 96-well or 384-well assay plates
-
SMARCA2 degrader compounds
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer
Procedure:
-
Cell Plating: Seed the SMARCA2-HiBiT cells in a white, opaque-walled multi-well plate at a density appropriate for the cell line and assay duration. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the SMARCA2 degrader compounds. Add the compounds to the cells and incubate for the desired time (e.g., 2, 4, 8, or 24 hours).
-
Lysis and Detection:
-
Equilibrate the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.
-
Remove the assay plate from the incubator and allow it to cool to room temperature.
-
Add a volume of the lytic detection reagent equal to the volume of cell culture medium in each well.
-
Place the plate on an orbital shaker for 10 minutes at room temperature to induce cell lysis and allow the LgBiT to bind to the SMARCA2-HiBiT.[8]
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the luminescence signals to a vehicle control (e.g., DMSO).
-
Plot the normalized luminescence versus the compound concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[12]
-
Protocol 3: Live-Cell Kinetic HiBiT Assay for SMARCA2 Degradation
This protocol allows for the real-time measurement of SMARCA2-HiBiT degradation in living cells.[6][12]
Materials:
-
SMARCA2-HiBiT expressing cells
-
White, opaque 96-well or 384-well assay plates
-
SMARCA2 degrader compounds
-
ViaScript™ LgBiT mRNA Delivery System (Promega) or an alternative method for LgBiT expression
-
Nano-Glo® Endurazine™ Live Cell Substrate (Promega)
-
Luminometer with temperature and gas control
Procedure:
-
LgBiT Delivery: Introduce LgBiT into the SMARCA2-HiBiT cells. For transient expression, use the ViaScript™ LgBiT mRNA Delivery System and incubate for approximately 24 hours.[6]
-
Cell Plating and Substrate Addition: Plate the LgBiT-expressing SMARCA2-HiBiT cells in a white, opaque-walled plate. Add the Nano-Glo® Endurazine™ Live Cell Substrate and incubate for at least 2.5 hours to allow for substrate equilibration.[6]
-
Measurement:
-
Place the plate in a luminometer equipped with environmental controls (37°C, 5% CO2).
-
Measure the baseline luminescence.
-
Add the SMARCA2 degrader compounds at various concentrations.
-
Immediately begin measuring luminescence kinetically over a desired time course (e.g., every 5-10 minutes for up to 24 hours).[6]
-
-
Data Analysis:
-
Normalize the kinetic data to the baseline reading for each well.
-
Plot the normalized luminescence over time for each concentration.
-
Analyze the data to determine the rate of degradation and the duration of the degradation effect.[12]
-
Conclusion
The HiBiT assay provides a robust, sensitive, and versatile platform for measuring SMARCA2 protein levels. Its application in studying targeted protein degradation enables researchers and drug developers to efficiently screen for and characterize novel SMARCA2 degraders. The ability to perform both endpoint and real-time kinetic assays, coupled with the precision of tagging the endogenous protein, makes the HiBiT system an invaluable tool in cancer research and therapeutic development.
References
- 1. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. genecards.org [genecards.org]
- 3. SMARCA2 - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SMARCA2 SWI/SNF related BAF chromatin remodeling complex subunit ATPase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [worldwide.promega.com]
- 7. SMARCA2/4 PROTAC for Targeted Protein Degradation and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HiBiT: A Tiny Tag Expanding Endogenous Protein Detection [worldwide.promega.com]
- 9. eastport.cz [eastport.cz]
- 10. youtube.com [youtube.com]
- 11. Nano-Glo® HiBiT Lytic Detection System Protocol [promega.com]
- 12. Target Degradation [worldwide.promega.com]
- 13. HiBiT Protein Tagging Technology [promega.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel SMARCA Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
Mass Spectrometry-Based Proteomics for Unveiling PROTAC Off-Target Landscapes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by coopting the cell's ubiquitin-proteasome system.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs mediate the degradation of the entire protein, providing a powerful tool for therapeutic intervention.[2][3] However, the intricate mechanism of PROTACs, which involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase, also presents a challenge: the potential for off-target effects.[4][5]
Unintended degradation of proteins other than the intended target can lead to unforeseen toxicity and diminish the therapeutic window of a PROTAC candidate. Therefore, a comprehensive and unbiased assessment of a PROTAC's selectivity is paramount during drug development. Mass spectrometry (MS)-based proteomics has become the gold standard for global and unbiased profiling of the cellular proteome, enabling the identification and quantification of thousands of proteins in a single experiment.[4][6] This powerful technology allows researchers to meticulously map the degradation landscape induced by a PROTAC, revealing both on-target efficacy and potential off-target liabilities.
These application notes provide detailed protocols for utilizing quantitative mass spectrometry to analyze PROTAC off-target effects. We will cover experimental design, sample preparation, various MS-based quantification strategies, data analysis, and the critical importance of orthogonal validation. Furthermore, we will illustrate how off-target degradation can impact cellular signaling pathways.
Key Principles of PROTAC Off-Target Analysis
The fundamental principle behind MS-based PROTAC off-target analysis is the comparison of the proteome of cells treated with a PROTAC to that of control-treated cells (e.g., vehicle or an inactive epimer of the PROTAC). Proteins that are significantly and consistently downregulated in the PROTAC-treated samples are considered potential off-targets. A multi-pronged approach is essential for robust off-target identification and validation.[2]
Experimental Workflows and Protocols
A typical workflow for PROTAC off-target analysis using mass spectrometry involves several key steps, from cell culture to data interpretation.
Protocol 1: Global Proteome Profiling using Isobaric Labeling (TMT)
Tandem Mass Tag (TMT) labeling is a powerful technique that allows for the multiplexed analysis of up to 18 samples in a single MS run, enabling precise relative quantification of proteins.
1. Cell Culture and Treatment:
-
Culture a suitable cell line to 70-80% confluency.
-
Treat cells with the PROTAC at various concentrations and time points.
-
Include essential controls: a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).[4]
2. Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. Protein Digestion:
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest proteins into peptides overnight at 37°C using trypsin.
5. Peptide Labeling with TMT:
-
Resuspend digested peptides in a suitable buffer (e.g., 100 mM TEAB).
-
Add the appropriate TMT reagent to each sample and incubate for 1 hour at room temperature.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled samples into a single tube.
6. Peptide Cleanup and Fractionation:
-
Desalt the combined peptide mixture using a solid-phase extraction (SPE) C18 cartridge.
-
For deep proteome coverage, fractionate the peptides using high-pH reversed-phase liquid chromatography.
7. LC-MS/MS Analysis:
-
Analyze the peptide fractions using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Instrument Parameters (Example):
-
LC System: UltiMate 3000 RSLCnano
-
Column: Acclaim PepMap C18, 75 µm x 50 cm
-
Gradient: 2-hour gradient from 2% to 40% acetonitrile (B52724) in 0.1% formic acid.
-
Mass Spectrometer: Orbitrap Exploris 480
-
MS1 Resolution: 120,000
-
MS2 Resolution: 30,000
-
Acquisition Mode: Data-Dependent Acquisition (DDA) with a topN of 20.
-
Collision Energy: HCD, normalized collision energy of 32.
-
8. Data Analysis:
-
Process the raw MS data using software such as MaxQuant or Proteome Discoverer.
-
Perform protein identification by searching against a relevant protein database (e.g., UniProt).
-
Quantify protein abundance based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins with significantly altered abundance (e.g., Log2 fold change < -1 and p-value < 0.05).
Protocol 2: Label-Free Quantification using Data-Independent Acquisition (DIA)
DIA is an alternative quantitative proteomics approach that systematically fragments all ions within a specified mass range, offering high reproducibility and comprehensive proteome coverage.
1. Sample Preparation (Steps 1-4 from Protocol 1):
-
Follow the same steps for cell culture, lysis, protein quantification, and digestion as in the TMT protocol.
2. Peptide Cleanup:
-
Desalt the peptide samples individually using SPE C18 cartridges.
3. LC-MS/MS Analysis:
-
Analyze each sample individually using a high-resolution mass spectrometer.
-
Instrument Parameters (Example):
-
LC System: Vanquish Neo UHPLC
-
Column: EASY-Spray C18, 75 µm x 25 cm
-
Gradient: 90-minute gradient from 5% to 35% acetonitrile in 0.1% formic acid.
-
Mass Spectrometer: Orbitrap Astral Mass Spectrometer
-
MS1 Resolution: 120,000
-
MS2 Resolution: 30,000
-
Acquisition Mode: DIA with 40 variable windows.
-
Collision Energy: HCD, normalized collision energy of 28.
-
4. Data Analysis:
-
Process the raw DIA data using software such as Spectronaut or DIA-NN.
-
Perform protein identification and quantification using a spectral library or library-free approaches.
-
Conduct statistical analysis to identify significantly downregulated proteins.
Data Presentation: Summarizing Quantitative Data
Clear and concise presentation of quantitative proteomics data is crucial for interpreting the results of an off-target analysis. The following tables provide examples of how to structure this data.
Table 1: Hypothetical Quantitative Proteomics Data for PROTAC-X Treatment
| Protein | Gene Name | Log2 Fold Change (PROTAC-X vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein A | TPA | -4.2 | < 0.001 | On-Target |
| Zinc finger protein 123 | ZNF123 | -2.5 | 0.005 | Yes |
| Kinase B | KINB | -1.8 | 0.012 | Yes |
| Housekeeping Protein | HKP | 0.1 | 0.85 | No |
| Unrelated Protein C | UPC | -0.5 | 0.32 | No |
| Note: This table is for illustrative purposes only. A significant negative Log2 fold change with a low p-value indicates potential degradation.[7] |
Table 2: Orthogonal Validation of Potential Off-Targets
| Potential Off-Target | Western Blot (% Degradation) | CETSA (ΔTm in °C) | Confirmed Off-Target? |
| Zinc finger protein 123 | 85% | 3.5 | Yes |
| Kinase B | 15% | 0.2 | No |
| Note: CETSA (Cellular Thermal Shift Assay) measures target engagement by observing changes in protein thermal stability. |
Orthogonal Validation of Potential Off-Targets
Mass spectrometry provides a global and unbiased view of proteome changes, but it is essential to validate potential off-targets using orthogonal methods to confirm the findings and rule out false positives.[2][8]
-
Western Blotting: This is a widely used and straightforward technique to confirm the degradation of specific proteins. Validated antibodies are used to probe cell lysates treated with the PROTAC.[2]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to assess direct target engagement in a cellular context. The binding of a PROTAC to a protein can alter its thermal stability, which can be measured by quantifying the amount of soluble protein after heat treatment.[2]
Signaling Pathway Analysis: The Downstream Consequences of Off-Target Effects
The unintended degradation of an off-target protein can have significant consequences for cellular signaling pathways. For example, the off-target degradation of a kinase or a transcription factor could lead to the aberrant activation or inhibition of pathways controlling cell growth, proliferation, or survival.[7]
Example: Perturbation of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of many cellular processes. If a PROTAC were to cause the off-target degradation of a key component of this pathway, it could have profound effects on the cell.
Conclusion
Mass spectrometry-based proteomics is an indispensable tool for the comprehensive evaluation of PROTAC selectivity. By providing a global and unbiased view of the cellular proteome, this technology enables the confident identification of on-target and off-target effects, which is critical for the development of safe and effective PROTAC therapeutics. The detailed protocols and data presentation guidelines provided in these application notes offer a framework for researchers to design and execute robust off-target profiling studies. The integration of orthogonal validation methods and the analysis of downstream signaling pathway perturbations will further strengthen the understanding of a PROTAC's mechanism of action and its overall cellular impact.
References
- 1. Intrinsic signaling pathways modulate targeted protein degradation [ideas.repec.org]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. sapient.bio [sapient.bio]
- 7. benchchem.com [benchchem.com]
- 8. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Studies of PROTAC SMARCA2 Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This document provides detailed application notes and protocols for the in vivo evaluation of PROTAC SMARCA2 degraders in xenograft models. The protocols and data presented are compiled from studies on well-characterized SMARCA2 degraders such as ACBI2 and YDR1, serving as a comprehensive guide for researchers in the field. While specific in vivo data for a compound designated "PROTAC SMARCA2 degrader-6" is not publicly available, the methodologies described herein are applicable to novel SMARCA2-targeting PROTACs.
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a key ATPase subunit of the SWI/SNF chromatin remodeling complex. In cancers with mutations in the highly homologous SMARCA4 (also known as BRG1), tumor cells often become dependent on SMARCA2 for survival, a concept known as synthetic lethality. Targeting SMARCA2 for degradation in SMARCA4-deficient tumors is therefore a promising anti-cancer strategy.
Mechanism of Action: PROTAC-mediated SMARCA2 Degradation
PROTACs are bifunctional molecules that simultaneously bind to the target protein (SMARCA2) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This event leads to the depletion of the SMARCA2 protein, disrupting the function of the SWI/SNF complex and inducing anti-proliferative effects in SMARCA4-mutant cancer cells.
PROTAC Mechanism of Action for SMARCA2 Degradation.
In Vivo Xenograft Study Data
The following tables summarize quantitative data from in vivo xenograft studies of representative PROTAC SMARCA2 degraders.
Table 1: In Vivo Efficacy of PROTAC SMARCA2 Degraders in Xenograft Models
| Compound | Cancer Cell Line | Mouse Model | Dosing Schedule | Route of Administration | Tumor Growth Inhibition (TGI) / Effect | Reference |
| ACBI2 | A549 (SMARCA4-mutant) | Xenograft Mice | 80 mg/kg, once daily | Oral (p.o.) | Significant tumor growth inhibition.[1] | [1] |
| ACBI2 | NCI-H1568 | Xenograft Mice | Not specified | Subcutaneous (s.c.) | Significant tumor growth inhibition.[2] | [2] |
| YDR1 | H1568 (SMARCA4-mutant) | Immunocompromised Mice | 10, 20, 40, 80 mg/kg, once daily for 4 days | Oral (p.o.) | Potent degradation of SMARCA2 in tumors (87% at 80 mg/kg).[3] | [3] |
| A947 | SMARCA4-mutant models | Xenograft Mice | Not specified | Not specified | In vivo efficacy observed.[4][5][6] | [4][5][6] |
| Unnamed PROTACs | Calu6 and HCC2302 (BRG1 mutant) | NSCLC Xenograft Models | Not specified | Not specified | Potent and selective degradation of BRM (SMARCA2) and antitumor efficacy.[7][8] | [7][8] |
Table 2: In Vivo Pharmacodynamic and Pharmacokinetic Data of PROTAC SMARCA2 Degraders
| Compound | Parameter | Value | Animal Model | Reference |
| ACBI2 | SMARCA2 Degradation (Tumor) | Dose-dependent degradation in A549 and NCI-H1568 xenografts.[9] | Xenograft Mice | [9] |
| ACBI2 | Oral Bioavailability | 22% | Mice | [1] |
| YDR1 | SMARCA2 Degradation (Tumor) | 87% degradation at 80 mg/kg in H1568 xenografts.[3] | Immunocompromised Mice | [3] |
| YDR1 | SMARCA2 Degradation (Spleen) | Dose-dependent, with 70% degradation at 80 mg/kg.[3] | C57BL/6 and CrbnI391V Mice | [3] |
Experimental Protocols
The following are detailed protocols for conducting in vivo xenograft studies to evaluate the efficacy of PROTAC SMARCA2 degraders.
Protocol 1: Subcutaneous Xenograft Model Development
-
Cell Culture: Culture human cancer cell lines (e.g., A549, NCI-H1568 for SMARCA4-mutant models) in appropriate media and conditions as recommended by the supplier. Harvest cells during the logarithmic growth phase.
-
Animal Models: Utilize immunodeficient mice (e.g., athymic nude or NOD-SCID), typically 6-8 weeks old. Allow for an acclimatization period of at least one week.
-
Cell Implantation:
-
Resuspend harvested cancer cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Mix the cell suspension with an equal volume of Matrigel® to a final concentration of 1-10 x 10⁶ cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Protocol 2: PROTAC SMARCA2 Degrader Administration
-
Formulation:
-
Prepare the PROTAC SMARCA2 degrader in a suitable vehicle for the chosen route of administration. For oral gavage, a common vehicle is 0.5% methylcellulose (B11928114) in water.
-
The control group should receive the vehicle only.
-
-
Administration:
-
Administer the PROTAC degrader at the desired dose(s) and schedule (e.g., once daily).
-
The route of administration can be oral (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.), depending on the compound's properties.
-
Protocol 3: Efficacy and Pharmacodynamic Evaluation
-
Tumor Volume and Body Weight Measurement: Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study. Body weight is a key indicator of toxicity.
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specified time points, euthanize the animals.
-
Excise tumors and collect tissues of interest (e.g., spleen, liver) and blood samples.
-
Tumor weight can be measured as a primary endpoint.
-
A portion of the tumor and other tissues should be flash-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.
-
-
Protein Level Analysis (Western Blot or IHC):
-
Prepare protein lysates from the frozen tumor samples.
-
Determine the protein concentration of each lysate.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against SMARCA2 and a loading control (e.g., GAPDH, β-actin).
-
Use a suitable secondary antibody and imaging system to visualize and quantify protein bands.
-
For immunohistochemistry (IHC), use formalin-fixed, paraffin-embedded tumor sections and stain with an anti-SMARCA2 antibody.
-
Experimental Workflow and Signaling Pathway Diagrams
Workflow for In Vivo Xenograft Studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PROTACs Targeting BRM (SMARCA2) Afford Selective In Vivo Degradation over BRG1 (SMARCA4) and Are Active in BRG1 Mutant Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pardon Our Interruption [opnme.com]
Application Notes and Protocols for Dosing and Administration of SMARCA2 Degraders in Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of SMARCA2 degraders in mouse models, based on currently available preclinical data. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of these novel therapeutic agents.
Introduction to SMARCA2 Degraders
SMARCA2, a core ATPase subunit of the SWI/SNF chromatin remodeling complex, has emerged as a critical synthetic lethal target in cancers with loss-of-function mutations in its paralog, SMARCA4. Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) offers a promising therapeutic strategy to selectively eliminate SMARCA2 protein in cancer cells. This document summarizes key preclinical findings and provides standardized protocols for the in vivo evaluation of SMARCA2 degraders in mice.
Quantitative Data Summary
The following tables summarize the dosing, administration, and efficacy data for several SMARCA2 degraders that have been evaluated in mouse models.
Table 1: Dosing and Administration of Oral SMARCA2 Degraders in Mice
| Compound | Mouse Model | Dose | Dosing Regimen | Vehicle/Formulation | Key Outcomes |
| ACBI2 | A549 Xenograft | 80 mg/kg | Once daily (p.o.) | 15% HP-β-CD | Significant tumor growth inhibition; Near-complete SMARCA2 degradation in tumors.[1] |
| ACBI2 | Generic PK study | 30 mg/kg | Single dose (p.o.) | 10% HPβCD and 50% Ringer solution | Oral bioavailability of 21-22%.[2][3] |
| YDR1 | CrbnI391V mice | 10, 20, 40, 80 mg/kg | Once daily for 3 days (p.o.) | Not specified | Dose-dependent SMARCA2 degradation in spleen (up to 81% at 80 mg/kg).[4] |
| YDR1 | H1568 Xenograft | 10, 20, 40, 80 mg/kg | Once daily for 4 days (p.o.) | Not specified | Potent SMARCA2 degradation in tumors (87% at 80 mg/kg).[4] |
| GLR-203101 | A549 Xenograft | 25 mg/kg | Not specified (p.o.) | Not specified | Robust, dose-dependent antitumor activity; Significant SMARCA2 degradation in tumor tissue.[5] |
| Cmpd-1 | NCI-H838 Xenograft | 3 mg/kg | Single dose (p.o.) | Not specified | Robust SMARCA2 degradation at 3 and 24 hours post-dose.[6] |
| Generic | Xenograft | Not specified | Not specified (p.o.) | Not specified | Dose-dependent and selective in vivo degradation of SMARCA2 leading to significant anti-tumor activity.[7][8] |
Table 2: Dosing and Administration of Parenteral SMARCA2 Degraders in Mice
| Compound | Mouse Model | Dose | Dosing Regimen | Vehicle/Formulation | Key Outcomes |
| A947 | HCC515 & HCC2302 Xenografts | 40 mg/kg | Not specified | Not specified | Tumor stasis; >95% reduction of SMARCA2 levels in tumors.[3][9] |
| SMD-3236 | H838 Xenograft | 10 mg/kg | Single dose (i.v.) | 25% PCP | Profound and persistent SMARCA2 degradation in tumors for 1 week (46% at 6h, 72% at 48h, 78% at 168h).[10] |
| Compound 6 | Xenograft | 5 mg/kg | Subcutaneously | Not specified | Not specified |
Experimental Protocols
Protocol 1: General Protocol for Oral Administration of SMARCA2 Degraders in Xenograft Mouse Models
-
Animal Models: Utilize immunodeficient mice (e.g., NOD-SCID, NSG) bearing subcutaneous xenografts of human cancer cell lines with SMARCA4 mutations (e.g., A549, NCI-H1568, NCI-H838). Tumors should be allowed to reach a palpable size (e.g., 100-200 mm³) before initiation of treatment.
-
Degrader Formulation:
-
For compounds with sufficient aqueous solubility, dissolve in a vehicle such as 10-15% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or a buffered solution like Ringer's solution.[1][2]
-
For less soluble compounds, a formulation containing solubilizing agents like PEG, Tween 80, or Solutol HS 15 may be necessary. Ensure the final vehicle is well-tolerated by the animals.
-
-
Dosing and Administration:
-
Administer the formulated degrader orally (p.o.) via gavage.
-
Dosing volumes should be kept consistent, typically 5-10 mL/kg body weight.
-
Dosing frequency can range from once daily (QD) to less frequent intervals depending on the pharmacokinetic and pharmacodynamic profile of the compound.
-
-
Monitoring and Endpoints:
-
Monitor animal body weight and overall health daily.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, or at specified time points, collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blot, IHC for SMARCA2 levels).
-
Plasma samples can be collected for pharmacokinetic analysis.
-
Protocol 2: Protocol for Intravenous Administration of SMARCA2 Degraders
-
Animal Models: As described in Protocol 1.
-
Degrader Formulation:
-
Dissolve the degrader in a vehicle suitable for intravenous (i.v.) injection, such as a solution containing 25% (v/v) propylene (B89431) glycol, 15% (v/v) Cremophor EL, and 60% (v/v) saline (25% PCP).[10] Ensure the final solution is sterile and free of particulates.
-
-
Dosing and Administration:
-
Administer the formulated degrader via tail vein injection.
-
Dosing volume should be carefully controlled, typically around 5 mL/kg body weight.
-
Administration can be a single dose for PK/PD studies or repeated as per the experimental design (e.g., weekly).[10]
-
-
Monitoring and Endpoints:
-
Follow the monitoring and endpoint collection procedures as outlined in Protocol 1.
-
For single-dose studies, tissue and plasma collection should be performed at multiple time points post-injection (e.g., 6, 24, 48, 168 hours) to assess the duration of target degradation.[10]
-
Visualizations
References
- 1. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 6. sklslabs.com [sklslabs.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: PROTAC SMARCA2 Degrader-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of PROTAC SMARCA2 degrader-6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a proteolysis-targeting chimera designed to induce the degradation of the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex.[1][2][3] Like many PROTACs, it is a large molecule that often exhibits poor aqueous solubility due to its high molecular weight and hydrophobicity.[4][5][6] This low solubility can hinder its efficacy in cell-based assays and limit its potential for in vivo applications and oral bioavailability.[4][6]
Q2: What are the initial signs of solubility issues with my this compound?
Common indicators of poor solubility during experiments include:
-
Precipitation: Visible solid particles in your stock solution or assay medium after dilution.
-
Inconsistent Results: High variability in experimental data between replicates or different batches.
-
Low Potency: The degrader may appear less potent than expected (e.g., higher DC50 values) due to a lower effective concentration in solution.[7]
-
Cloudy Solutions: A hazy or cloudy appearance of the solution upon preparation or dilution.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
For initial stock solutions, it is advisable to use a high-purity, anhydrous organic solvent in which the compound is freely soluble. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing high-concentration stock solutions (e.g., 10 mM). It is crucial to minimize the final concentration of DMSO in your aqueous assay buffer (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guide: Improving Solubility
Problem: My this compound is precipitating out of solution during my experiment.
Below are several strategies, ranging from simple adjustments to more advanced formulation techniques, to address this issue.
Strategy 1: Optimization of Solvent and Buffer Conditions
The composition of your aqueous buffer can significantly impact the solubility of your PROTAC.
-
pH Adjustment: Evaluate the effect of pH on solubility. If the PROTAC has ionizable groups, adjusting the pH of the buffer may improve its solubility.
-
Use of Co-solvents: The inclusion of a small percentage of an organic co-solvent (e.g., ethanol, propylene (B89431) glycol) in the final assay medium can sometimes improve solubility. However, this should be done cautiously as it can affect cellular viability and assay performance.
-
Biorelevant Buffers: For studies aiming to predict in vivo performance, consider using biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF). PROTACs have shown improved solubility in these buffers.[4]
Strategy 2: Formulation Approaches
For more persistent solubility issues, advanced formulation strategies can be employed.
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in a polymer matrix, which can enhance its dissolution and lead to supersaturation.[6][8][9] Common polymers used for ASDs include hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) and Eudragit®.[6][10]
-
Use of Excipients: Certain excipients can improve the wetting and dissolution of poorly soluble compounds. For example, surfactants like sodium dodecyl sulfate (B86663) (SDS) can be added to create ternary ASD systems with enhanced dissolution.[8] Wetting agents such as Poloxamer 188 have also been used to accelerate the dissolution profile of poorly soluble molecules.[11]
Solubility Enhancement Strategies and Expected Outcomes
| Strategy | Key Components/Parameters | Expected Outcome | References |
| Amorphous Solid Dispersion (ASD) | PROTAC, HPMCAS polymer | Up to a 2-fold increase in drug supersaturation. | [8][9] |
| Ternary ASD | PROTAC, HPMCAS, SDS | Significant improvement in dissolution enhancement, especially for high drug loading ASDs. | [8] |
| Biorelevant Buffers | FaSSIF/FeSSIF | Improved solubility that may better reflect in vivo conditions. | [4] |
| Structural Modification | Addition of polar groups (e.g., morpholine, piperazine) | Enhanced aqueous solubility while maintaining degradation potency. | [12][13] |
Strategy 3: Structural Modification of the PROTAC
If solubility issues persist and are a major roadblock, rational chemical modifications to the PROTAC structure can be considered.
-
Incorporation of Solubilizing Groups: The addition of polar functional groups, such as piperazines or morpholines, to solvent-exposed regions of the PROTAC can significantly increase aqueous solubility.[12][13]
-
Linker Optimization: Modifying the linker by inserting basic nitrogen into aromatic rings or alkyl chains has been shown to improve solubility.[4]
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay helps determine the concentration at which your PROTAC begins to precipitate from an aqueous solution.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the stock solution in DMSO in a 96-well plate.
-
Transfer a small volume (e.g., 1-2 µL) of each dilution to a new 96-well plate containing your aqueous assay buffer (e.g., PBS, pH 7.4).
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Determine the kinetic solubility limit as the concentration at which a significant increase in turbidity is observed.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
This is a common laboratory-scale method for preparing ASDs.
-
Dissolve both the this compound and the chosen polymer (e.g., HPMCAS) in a suitable organic solvent (e.g., methanol, acetone) to create a homogenous solution. The drug loading (w/w %) can be varied (e.g., 10%, 20%).[6]
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the film under a high vacuum for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
Scrape the resulting solid from the flask. This solid is the ASD, which can then be used for dissolution studies.
Visualizing Key Concepts
Below are diagrams to illustrate important workflows and pathways related to this compound.
Caption: Mechanism of action for PROTAC-mediated degradation of SMARCA2.
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Simplified overview of the SMARCA2 pathway and PROTAC intervention.
References
- 1. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. SMARCA2 - Wikipedia [en.wikipedia.org]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Selectivity of SMARCA2 Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the selectivity of SMARCA2 degraders. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the development and characterization of selective SMARCA2 degraders.
Issue 1: My SMARCA2 degrader shows significant off-target degradation of SMARCA4.
Possible Cause 1: High Homology in the Ligand Binding Site The ATP-binding domains of SMARCA2 and its paralog SMARCA4 are highly homologous, making it challenging to develop selective small-molecule inhibitors.[1][2][3][4][5] This lack of binding selectivity often translates to dual degradation activity in PROTACs.
Suggested Solution:
-
Exploit Ternary Complex Formation: Selectivity of a PROTAC is not solely dependent on the binary affinity of the warhead for the target. The formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase) is crucial for degradation. Subtle differences in the surface topology between SMARCA2 and SMARCA4 can be exploited to achieve selective degradation.[1] Modifications to the linker or the E3 ligase binder can favor a ternary complex conformation that is productive for SMARCA2 ubiquitination but not for SMARCA4.[6]
-
Structure-Based Design: Utilize ternary complex crystal structures to identify potential protein-protein interactions that are unique to the SMARCA2-PROTAC-E3 ligase complex. For example, some selective degraders achieve their specificity through PROTAC-induced protein-protein interactions with residues that are not conserved in SMARCA4.[1]
Possible Cause 2: Unfavorable Linker Composition or Length The linker plays a critical role in the orientation of the target protein and the E3 ligase. A suboptimal linker can lead to the formation of a productive ternary complex with both SMARCA2 and SMARCA4.
Suggested Solution:
-
Systematic Linker Optimization: Synthesize a library of degraders with varying linker lengths and compositions (e.g., PEG-based, alkyl-based).[7] Assess the degradation profile of each compound to identify linkers that confer the highest selectivity for SMARCA2. Extending the linker can sometimes increase oral bioavailability at the expense of some selectivity, requiring a careful balance of properties.[1]
Issue 2: The degrader is potent in biochemical assays but shows poor cellular activity.
Possible Cause 1: Poor Cell Permeability The physicochemical properties of the degrader, such as high molecular weight and polarity, can limit its ability to cross the cell membrane.
Suggested Solution:
-
Optimize Physicochemical Properties: Modify the degrader to improve its drug-like properties. This may involve reducing the number of rotatable bonds, optimizing lipophilicity, and ensuring a balance between solubility and permeability.
-
Incorporate Cell-Penetrating Moieties: While this can add complexity, the addition of cell-penetrating peptide sequences or other moieties can be explored to enhance cellular uptake.
Possible Cause 2: Efflux by Transporters The degrader may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively remove it from the cell.
Suggested Solution:
-
Co-administration with Efflux Pump Inhibitors: In an experimental setting, co-administering the degrader with known efflux pump inhibitors can help determine if efflux is the primary issue.
-
Structural Modification: Modify the degrader structure to reduce its affinity for efflux transporters.
Frequently Asked Questions (FAQs)
Q1: What makes SMARCA2 an attractive therapeutic target?
SMARCA2 is a core ATPase subunit of the SWI/SNF chromatin remodeling complex.[6] In cancers with loss-of-function mutations in its paralog, SMARCA4, cancer cells become dependent on SMARCA2 for survival.[2][3][6] This creates a synthetic lethal relationship, making the selective targeting of SMARCA2 a promising therapeutic strategy for SMARCA4-mutant cancers.[2][3][6]
Q2: How can I transform a non-selective SMARCA2/4 binder into a selective SMARCA2 degrader?
The key is to leverage the principles of PROTAC-mediated degradation. Even with a non-selective binding ligand, selectivity can be achieved by designing a PROTAC that preferentially forms a productive ternary complex with SMARCA2 and an E3 ligase.[2][3] This involves optimizing the linker and the E3 ligase ligand to exploit subtle structural differences between SMARCA2 and SMARCA4.[1]
Q3: Which E3 ligases are commonly used for SMARCA2 degraders?
The most commonly recruited E3 ligases for SMARCA2 degraders are von Hippel-Lindau (VHL) and Cereblon (CRBN).[1][8][9] The choice of E3 ligase and its corresponding ligand can significantly impact the degradation potency and selectivity.
Q4: What are the key differences between a PROTAC and a molecular glue degrader for targeting SMARCA2?
-
PROTACs (Proteolysis-Targeting Chimeras): These are heterobifunctional molecules with two distinct ligands connected by a linker. One ligand binds to the target protein (SMARCA2), and the other binds to an E3 ligase, inducing proximity and subsequent degradation.[1][10]
-
Molecular Glues: These are monovalent small molecules that induce a novel protein-protein interaction between the target protein and an E3 ligase, leading to degradation.[11][12] Their discovery has often been serendipitous, but rational design strategies are emerging.[11]
Q5: What experimental readouts are essential for characterizing a selective SMARCA2 degrader?
A combination of biochemical and cellular assays is crucial:
-
Degradation Potency and Selectivity: Western blotting or In-Cell Western (ICW) to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) for both SMARCA2 and SMARCA4.[3]
-
Cellular Viability: Cell proliferation assays in both SMARCA4-deficient and wild-type cell lines to demonstrate selective anti-cancer activity.[6][8]
-
Global Proteomics: Mass spectrometry-based proteomics to confirm the selectivity of the degrader across the entire proteome and identify any off-target effects.[2][3]
-
Mechanism of Action: Assays to confirm that degradation is proteasome-dependent and requires the engagement of the intended E3 ligase.[13]
Quantitative Data of Selected SMARCA2 Degraders
| Degrader | Target | Assay Type | Cell Line | DC50 | Dmax | Selectivity (over SMARCA4) | Reference |
| ACBI2 | SMARCA2 | Degradation | RKO | 78 nM | 46% | ~30-fold | [1][7] |
| A947 | SMARCA2 | Degradation | SW1573 | 39 pM | 96% | ~30-fold | [1][3][14] |
| GLR-203101 | SMARCA2 | Degradation | HeLa, SW1573, HEK-293 | Dose-dependent | Not specified | Selective for SMARCA2 | [8] |
| UM-SMD-3236 | SMARCA2 | Degradation | Not specified | <1 nM | >95% | >400-fold | |
| YDR1 | SMARCA2 | Degradation | H1792 | 69 nM (24h) | 87% (24h) | High | [9] |
| YD54 | SMARCA2 | Degradation | H1792 | 8.1 nM (24h) | 98.9% (24h) | High | [9] |
| SMD-3040 | SMARCA2 | Degradation | Not specified | Low nanomolar | >90% | Excellent | [15] |
| SMD-3236 | SMARCA2 | HiBiT Assay | Not specified | 0.5 nM (24h) | 96% | >2000-fold | [13] |
| G-6599 | SMARCA2 | Immunofluorescence | SW1573 | 13 nM | 38% | Not specified | [16] |
Key Experimental Protocols
Western Blotting for Degrader-Induced Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the SMARCA2 degrader or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the protein levels, normalized to the loading control.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells (both SMARCA4-deficient and wild-type) in 96-well plates at a low density (e.g., 500-1000 cells/well).
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the SMARCA2 degrader.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 5-7 days).
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to DMSO-treated controls and plot the results to determine the IC50 (concentration for 50% inhibition of cell growth).
Diagrams
References
- 1. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 6. preludetx.com [preludetx.com]
- 7. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rational Chemical Design of Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biorxiv.org [biorxiv.org]
Technical Support Center: Overcoming the Hook Effect in PROTAC Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the hook effect in Proteolysis Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" refers to the paradoxical decrease in target protein degradation at high concentrations of a PROTAC.[1][2] This phenomenon results in a bell-shaped dose-response curve, where optimal degradation is observed at an intermediate PROTAC concentration, and further increases in concentration lead to reduced efficacy.[1][2]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is caused by the formation of non-productive binary complexes at excessive PROTAC concentrations.[1][2] A PROTAC's function relies on forming a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[2] However, at high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, creating binary complexes (Target-PROTAC or E3 Ligase-PROTAC) that are unable to facilitate the proximity-induced ubiquitination and subsequent degradation of the target protein.[1][2]
Q3: What are the primary consequences of the hook effect for my experimental results?
Q4: At what concentration range is the hook effect typically observed?
A4: The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC, target protein, E3 ligase, and cell line used. However, it is frequently observed in the micromolar (µM) range. It is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., picomolar to high micromolar), to identify the optimal degradation window and detect the onset of the hook effect.
Q5: How can the design of the PROTAC influence the hook effect?
A5: The linker connecting the target-binding and E3 ligase-binding moieties of the PROTAC plays a critical role. The length, composition, and attachment points of the linker influence the stability and conformation of the ternary complex. A well-designed linker can promote positive cooperativity, where the binding of one protein to the PROTAC increases the affinity for the other, thereby stabilizing the ternary complex and mitigating the hook effect.
Troubleshooting Guides
Problem 1: My dose-response curve is bell-shaped, showing decreased degradation at high concentrations.
-
Likely Cause: You are observing the classic hook effect.
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: Repeat the experiment using a broader and more granular range of PROTAC concentrations to fully characterize the bell-shaped curve.
-
Determine Optimal Concentration: Identify the concentration that yields the maximum degradation (Dmax) and use concentrations at or below this for future experiments.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays like Co-Immunoprecipitation (Co-IP), AlphaLISA, or NanoBRET to directly measure the formation of the ternary complex at various PROTAC concentrations. This will help correlate ternary complex formation with the observed degradation profile.
-
Problem 2: I am not observing any degradation at any of the tested concentrations.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking degradation at the concentrations tested.
-
Troubleshooting Steps:
-
Test a Much Wider Concentration Range: Your initial concentration range may have been too high (in the hook effect region) or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).
-
Verify Target and E3 Ligase Expression: Confirm that your cell line expresses both the target protein and the recruited E3 ligase at sufficient levels using Western Blot or qPCR.
-
Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability. Consider using a cell permeability assay to ensure the PROTAC is reaching its intracellular target.
-
Optimize Incubation Time: Degradation is a kinetic process. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation duration.
-
Confirm Proteasome-Dependent Degradation: To ensure the observed protein loss is due to the proteasome, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of the target protein levels in the presence of the inhibitor confirms a proteasome-dependent mechanism.
-
Data Presentation
Table 1: Representative Dose-Response Data for a PROTAC Exhibiting the Hook Effect
| PROTAC Concentration (nM) | Normalized Target Protein Level (vs. Vehicle) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.40 | 60% |
| 100 | 0.15 (Dmax) | 85% |
| 1000 | 0.55 | 45% |
| 10000 | 0.80 | 20% |
This table illustrates a typical hook effect, with maximal degradation observed at 100 nM and a reduction in efficacy at higher concentrations.
Table 2: Troubleshooting Checklist and Recommended Actions
| Issue | Potential Cause | Recommended Action |
| Bell-Shaped Dose-Response | Hook Effect | - Expand concentration range in dose-response experiment.- Determine Dmax and optimal concentration.- Directly measure ternary complex formation (Co-IP, AlphaLISA, NanoBRET). |
| No Degradation Observed | - Inappropriate concentration range.- Insufficient target/E3 ligase expression.- Poor cell permeability.- Suboptimal incubation time.- Non-proteasomal degradation. | - Test a wider concentration range (pM to µM).- Verify protein expression (Western Blot/qPCR).- Assess cell permeability.- Perform a time-course experiment.- Use a proteasome inhibitor control. |
| Inconsistent Results | - Cell variability.- PROTAC instability. | - Standardize cell passage number and confluency.- Ensure fresh preparation and proper storage of PROTAC. |
Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
This protocol details the quantification of target protein degradation following PROTAC treatment.
-
Cell Seeding: Plate cells in 12-well plates at an appropriate density to reach 70-80% confluency on the day of treatment. Allow cells to adhere overnight.
-
PROTAC Preparation and Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended. Include a vehicle-only control (e.g., DMSO). Replace the existing medium with the PROTAC-containing medium and incubate for the desired duration (e.g., 18-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve and identify the Dmax and the onset of the hook effect.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is for verifying the formation of the Target-PROTAC-E3 ligase ternary complex in a cellular context.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. To prevent the degradation of the target protein and capture the ternary complex, pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours. Treat the cells with the optimal concentration of your PROTAC or a vehicle control for 4-6 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Pre-clearing the Lysate: Incubate the cell lysate with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (or an epitope tag if the E3 ligase is tagged) overnight at 4°C on a rotator. Include a negative control with a non-specific IgG of the same isotype.
-
Add protein A/G agarose beads to capture the antibody-antigen complexes and incubate for 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them three times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis: Elute the protein complexes from the beads by boiling in 2x Laemmli sample buffer. Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the target protein in the PROTAC-treated sample compared to the vehicle control indicates the formation of the ternary complex.
Mandatory Visualizations
Caption: PROTAC mechanism and the cause of the hook effect.
Caption: Troubleshooting workflow for the hook effect.
Caption: PROTAC-mediated protein degradation signaling pathway.
References
PROTAC SMARCA2 degrader-6 stability and storage conditions
This technical support center provides guidance on the stability and storage of PROTAC SMARCA2 degrader-6, along with troubleshooting advice and frequently asked questions for researchers and drug development professionals.
Stability and Storage
Proper handling and storage are critical to ensure the integrity and activity of this compound. While specific stability data for this particular molecule is not extensively published, the following guidelines are based on general knowledge of PROTAC molecules and recommendations from suppliers.
Recommended Storage Conditions:
| Condition | Temperature | Duration | Notes |
| Short-Term Storage | 4°C | Up to 1 week | For solutions in DMSO or other solvents. Minimize freeze-thaw cycles. |
| Long-Term Storage | -20°C or -80°C | Months to years | For lyophilized powder or solutions. Aliquoting is recommended to avoid repeated freeze-thaw cycles. Protect from light. |
| Shipping | Room Temperature | As specified by vendor | Typically stable for the duration of shipping, but should be moved to recommended long-term storage upon receipt.[1][2][3][4] |
General Stability Considerations for PROTACs:
PROTACs can be susceptible to several degradation pathways:
-
Hydrolysis: The linker and E3 ligase binder components, particularly if they contain esters or other labile groups, can be prone to hydrolysis in aqueous solutions.
-
Oxidation: Certain functional groups within the molecule may be sensitive to oxidation.
-
Metabolism: In biological systems, PROTACs can be metabolized by enzymes such as cytochrome P450s.[5]
-
Solubility Issues: Due to their high molecular weight, PROTACs may have poor solubility, which can lead to precipitation and aggregation, affecting their effective concentration and activity.[5]
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Loss of Activity/Inconsistent Results | 1. Improper storage leading to degradation. 2. Multiple freeze-thaw cycles of stock solutions. 3. Instability in assay buffer. | 1. Review storage conditions. Store aliquots at -80°C. 2. Prepare fresh aliquots from a master stock. 3. Assess the stability of the PROTAC in your specific assay buffer over the experiment's duration. Consider a time-course experiment. |
| Low Degradation Efficiency | 1. Suboptimal PROTAC concentration (Hook effect). 2. Poor cell permeability. 3. Low expression of the recruited E3 ligase in the cell line. | 1. Perform a dose-response experiment to determine the optimal concentration and identify a potential hook effect. 2. Evaluate cell permeability using methods like the Caco-2 permeability assay.[6] 3. Confirm the expression of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell model via Western Blot or qPCR. |
| Compound Precipitation in Assay | 1. Poor solubility in the aqueous assay buffer. 2. Exceeding the solubility limit. | 1. Increase the percentage of DMSO in the final assay medium (typically up to 0.5% is well-tolerated by cells). 2. Determine the aqueous solubility of the compound. Prepare stock solutions at a higher concentration in DMSO and dilute further in the final buffer. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a dry, high-purity solvent such as DMSO. Store this stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
Q2: What is the "hook effect" and how can I avoid it?
A2: The hook effect is a phenomenon observed with PROTACs where degradation efficiency decreases at high concentrations. This is thought to be caused by the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that are unable to form the productive ternary complex required for degradation. To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for maximal degradation.
Q3: How can I confirm that the degradation of SMARCA2 is proteasome-dependent?
A3: To confirm proteasome-dependent degradation, you can co-treat your cells with this compound and a proteasome inhibitor (e.g., MG132). If the degradation of SMARCA2 is blocked or reduced in the presence of the proteasome inhibitor, it indicates that the degradation is occurring via the proteasome pathway.
Q4: What experimental methods can be used to assess the stability of my PROTAC?
A4: Several methods can be employed to evaluate PROTAC stability:
-
In Vitro Metabolic Stability Assay: Incubating the PROTAC with human liver microsomes (HLM) can determine its metabolic degradation rate.[5]
-
LC-MS/MS Analysis: This technique can be used to quantify the amount of intact PROTAC remaining over time in various conditions (e.g., in buffer, plasma, or cell lysate).[5][6]
-
Cell-Based Degradation Assays: Techniques like Western Blot or In-Cell Western can be used to assess the degradation of the target protein over time, which indirectly reflects the functional stability of the PROTAC under experimental conditions.
Experimental Protocols & Visualizations
SMARCA2 Degradation Pathway
The following diagram illustrates the general mechanism of action for a PROTAC targeting SMARCA2. The PROTAC forms a ternary complex with SMARCA2 and an E3 ubiquitin ligase, leading to the ubiquitination of SMARCA2 and its subsequent degradation by the proteasome.
Caption: Mechanism of PROTAC-mediated SMARCA2 degradation.
Experimental Workflow for Stability Assessment
This workflow outlines the key steps in assessing the in vitro metabolic stability of a PROTAC.
Caption: Workflow for in vitro metabolic stability assay.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common issues encountered during PROTAC experiments.
Caption: Troubleshooting flowchart for PROTAC experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent SMARCA2 degradation results
Welcome to the technical support center for SMARCA2 degradation studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific challenges you might face.
Q1: My SMARCA2 degradation results are inconsistent between experiments. What are the potential causes and how can I troubleshoot this?
Inconsistent SMARCA2 degradation can stem from several factors, ranging from experimental setup to the reagents used. Here’s a breakdown of potential causes and solutions:
-
Cell Health and Density: Ensure that cells are healthy and seeded at a consistent density across experiments. Stressed or overly confluent cells can exhibit altered protein turnover rates.
-
Compound Potency and Stability: Verify the concentration and stability of your degrader molecule. If possible, confirm its purity.
-
Incubation Time: Degradation is a time-dependent process.[1] An 8-24 hour incubation is typically sufficient, but you may need to perform a time-course experiment to determine the optimal endpoint for your specific cell line and degrader.[2]
-
The "Hook Effect": At very high concentrations, a PROTAC can form binary complexes with either the target protein (SMARCA2) or the E3 ligase, rather than the productive ternary complex required for degradation.[2] This can lead to reduced degradation efficiency at higher concentrations. To investigate this, perform a full dose-response curve with a wider range of concentrations, including lower ones, to see if degradation improves.[2]
Q2: I am not observing any SMARCA2 degradation. What should I check?
If you are not seeing any degradation of SMARCA2, consider the following troubleshooting steps:
-
Target Engagement: Confirm that your degrader is entering the cells and binding to SMARCA2. A cellular thermal shift assay (CETSA) can be used to verify target engagement in a cellular context.[3]
-
Proteasome-Mediated Degradation: To confirm that the observed protein loss is due to the proteasome, pre-treat your cells with a proteasome inhibitor like MG132 for 1-2 hours before adding your SMARCA2 degrader.[2][4] If the degradation is proteasome-dependent, you should see a "rescue" or blockage of SMARCA2 degradation.[2]
-
E3 Ligase Availability and Recruitment: The chosen E3 ligase must be expressed in your cell line and accessible to the degrader. To verify that degradation is dependent on the specific E3 ligase recruited by your PROTAC, pre-treat cells with a high concentration of the E3 ligase ligand alone (e.g., a VHL ligand for a VHL-recruiting PROTAC).[2] This should prevent the PROTAC from binding to the E3 ligase and rescue SMARCA2 degradation.[2]
-
Western Blotting Issues: Problems with your western blot protocol can mask true degradation. See Q3 for troubleshooting western blot-specific issues.
Q3: My Western blot results for SMARCA2 are unclear (e.g., high background, faint bands). How can I optimize my Western blot protocol?
Optimizing your western blot protocol is crucial for obtaining clear and quantifiable results. Here are some key areas to focus on:
-
Sample Preparation:
-
Always work with ice-cold buffers and add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[5][6][7]
-
Choose a lysis buffer appropriate for nuclear proteins, such as RIPA buffer.[6]
-
Quantify the total protein concentration in your samples before loading the gel to ensure equal loading.[4][5][6]
-
-
Gel Electrophoresis and Transfer:
-
Select the correct polyacrylamide gel percentage based on the molecular weight of SMARCA2.[4]
-
Ensure efficient protein transfer from the gel to the membrane (PVDF is often recommended for its durability and higher binding capacity).[5][8] Both wet and semi-dry transfer methods can be effective, but may require optimization.[6][8]
-
-
Antibody Incubation and Washing:
-
Controls:
Quantitative Data Summary
The following table summarizes key parameters for quantifying PROTAC efficacy.
| Parameter | Description | How to Determine |
| DC50 | The concentration of the PROTAC required to induce 50% of the maximal degradation (Dmax).[2] | Perform a dose-response experiment with a serial dilution of the PROTAC. Quantify protein levels (e.g., via Western blot) and plot the normalized levels against the log of the PROTAC concentration.[2] |
| Dmax | The maximum percentage of protein degradation achieved at high PROTAC concentrations.[2] | Determined from the same dose-response experiment as the DC50. It is the plateau of the degradation curve.[2] |
Experimental Protocols
Western Blotting for SMARCA2 Degradation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.[5]
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes (note: some proteins may precipitate upon boiling; in such cases, incubation at 60°C for one hour can be an alternative).[7]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.[5]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with a validated primary antibody against SMARCA2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection and Analysis:
Visualizations
Caption: A diagram illustrating the PROTAC-mediated degradation pathway of SMARCA2.
Caption: A logical workflow for troubleshooting inconsistent SMARCA2 degradation results.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. 10 Tips to Improve Your Western Blot Results (From a Core Facility Manager) [synapse.patsnap.com]
- 6. Overcoming Western Blot Reproducibility Problems: Tips for Producing More Accurate and Reliable Data | Technology Networks [technologynetworks.com]
- 7. 2bscientific.com [2bscientific.com]
- 8. Guide to western blot quantification | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC SMARCA2 Degrader-6 Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments with PROTAC SMARCA2 degrader-6.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the SMARCA2 protein. It functions as a bifunctional molecule: one end binds to the SMARCA2 protein, and the other end recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This process effectively removes the entire SMARCA2 protein from the cell, abolishing all of its functions.[1][2]
Q2: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[3][4] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[3][4]
To mitigate the hook effect:
-
Perform a wide dose-response experiment: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve if the hook effect is occurring.[3][4]
-
Test lower concentrations: Evaluate your PROTAC in the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation.[3]
Q3: Why might I not be observing SMARCA2 degradation with this compound?
Several factors can contribute to a lack of degradation. Here are some common reasons and troubleshooting steps:
-
Poor Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane.[3] Consider optimizing the linker or employing strategies like prodrugs to improve cell uptake.[3]
-
Inefficient Ternary Complex Formation: The formation of a stable ternary complex is crucial for degradation.[4] The linker design plays a critical role in the geometry of this complex.[4] Biophysical assays like TR-FRET or SPR can be used to confirm complex formation.[3]
-
Incorrect E3 Ligase Choice: The chosen E3 ligase must be expressed in the cell type of interest.[4] Confirm the expression of the relevant E3 ligase (e.g., VHL, CRBN) via Western blot or qPCR.[4]
-
Suboptimal Cell Culture Conditions: Cell passage number, confluency, and overall health can impact the ubiquitin-proteasome system's efficiency.[3] It is important to standardize cell culture conditions.[3]
-
Compound Instability: The PROTAC may be unstable in the cell culture medium. Assess the stability of the compound over the course of your experiment.[3]
Troubleshooting Guide
Problem: I am not seeing any degradation of SMARCA2.
| Possible Cause | Suggested Solution |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and rule out the "hook effect".[3][4] |
| Incorrect Treatment Duration | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to determine the kinetics of SMARCA2 degradation. Some PROTACs can induce rapid degradation, while others may require longer incubation times.[5][6] |
| Low E3 Ligase Expression | Verify the expression of the E3 ligase recruited by this compound in your cell line using Western blot or qPCR.[4] |
| Poor Cell Permeability | If possible, use biophysical assays like CETSA or NanoBRET to confirm target engagement within the cell.[3] |
| Compound Inactivity | Confirm the identity and purity of your this compound. Perform control experiments with a known active PROTAC if available. |
Problem: I am observing high variability between replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells and plates. |
| Variable Cell Health | Use cells within a consistent and low passage number range. Monitor cell morphology and viability.[3] |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of the PROTAC solution before adding it to the cells. |
Quantitative Data Summary
The following tables summarize the degradation potency (DC50) and maximum degradation (Dmax) of various SMARCA2 degraders at different time points, as reported in the literature. This data can serve as a reference for expected outcomes.
Table 1: Degradation Potency (DC50) of SMARCA2 Degraders
| Compound | Cell Line | DC50 (24h) | DC50 (48h) | Reference |
| This compound | A549 | <100 nM | - | |
| YDR1 | H1792 | 69 nM | 60 nM | [7] |
| YD54 | H1792 | 8.1 nM | 16 nM | [7] |
| SMD-3236 | HeLa (HiBiT) | 1 nM | 0.2 nM |
Table 2: Maximum Degradation (Dmax) of SMARCA2 Degraders
| Compound | Cell Line | Dmax (24h) | Dmax (48h) | Reference |
| This compound | A549 | >90% | - | |
| YDR1 | H1792 | 87% | 94% | [7] |
| YD54 | H1792 | 98.9% | 99.2% | [7] |
| SMD-3236 | HeLa (HiBiT) | >90% (after 8h) | >90% |
Experimental Protocols
Protocol 1: Time-Course Analysis of SMARCA2 Degradation by Western Blot
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The following day, treat the cells with this compound at a predetermined optimal concentration (e.g., based on a prior dose-response experiment). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 2, 4, 8, 16, 24, and 48 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) as well.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the SMARCA2 signal to the loading control for each time point.
Protocol 2: Washout Experiment to Determine Duration of Pharmacodynamic Effect
-
Cell Seeding and Treatment: Seed and treat cells with this compound at its optimal concentration for a duration sufficient to achieve maximal degradation (e.g., 24 hours).
-
Compound Washout: After the treatment period, remove the medium containing the PROTAC. Wash the cells three times with pre-warmed, sterile PBS to remove any residual compound.
-
Fresh Medium: Add fresh, compound-free medium to the cells.
-
Time-Course Harvest: Harvest cell lysates at various time points post-washout (e.g., 0, 8, 16, 24, 48, 72 hours).
-
Western Blot Analysis: Analyze the levels of SMARCA2 protein at each time point by Western blot as described in Protocol 1.
-
Data Analysis: Quantify the re-synthesis of the SMARCA2 protein over time to determine the duration of the pharmacodynamic effect of the degrader.
Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Troubleshooting workflow for lack of PROTAC activity.
Caption: Experimental workflow for optimizing treatment duration.
References
- 1. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line-Specific Responses to SMARCA2 Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SMARCA2 degraders. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing variable SMARCA2 degradation efficiency across different cell lines. What are the potential reasons for this?
A1: Cell line-specific responses to SMARCA2 degradation are common and can be attributed to several factors:
-
SMARCA4 Mutation Status: The primary synthetic lethal relationship is observed in SMARCA4-mutant cancers.[1][2][3] These cells are highly dependent on SMARCA2 for survival, making them more sensitive to its degradation.[1][2][3] In contrast, SMARCA4 wild-type (WT) cells may show reduced sensitivity.[4]
-
Expression Levels of SMARCA2 and E3 Ligases: The basal expression levels of SMARCA2 and the specific E3 ligase recruited by the degrader (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)) can vary significantly between cell lines. Insufficient levels of either can limit the efficiency of the ternary complex formation required for degradation.
-
Cellular Half-life of SMARCA2: The intrinsic stability and turnover rate of the SMARCA2 protein can differ among cell lines, influencing the apparent degradation efficiency.[5]
-
Drug Efflux Pumps: Overexpression of multidrug resistance pumps in certain cell lines can reduce the intracellular concentration of the SMARCA2 degrader, leading to decreased efficacy.
Q2: Our SMARCA2 degrader shows off-target effects on SMARCA4. How can we assess and mitigate this?
A2: Due to the high homology between SMARCA2 and SMARCA4, achieving perfect selectivity can be challenging.[1]
-
Assess Selectivity: Perform dose-response experiments and quantify the degradation of both SMARCA2 and SMARCA4 using methods like Western blotting or mass spectrometry.[6] Calculate the DC50 (concentration for 50% degradation) for both proteins to determine the selectivity window.
-
Use Highly Selective Degraders: Several potent and selective SMARCA2 degraders have been developed, such as A947 and SCR-9140, which show a significant degradation selectivity over SMARCA4.[1][7]
-
Consider the E3 Ligase: The choice of E3 ligase recruiter on the PROTAC can influence selectivity. For instance, ACBI2 is a VHL-recruiting PROTAC with strong selectivity for SMARCA2.[8]
-
Interpret Phenotypes Carefully: Concurrent inhibition of both SMARCA2 and SMARCA4 can be toxic to normal cells.[7] If significant toxicity is observed in SMARCA4-WT cells, it may indicate a lack of selectivity.
Q3: We are not observing the expected anti-proliferative phenotype in SMARCA4-deficient cells after SMARCA2 degradation. What could be the issue?
A3: Several factors can contribute to a lack of anti-proliferative effects:
-
Incomplete Degradation: Ensure that SMARCA2 is being degraded to a sufficient level (typically >90%) to induce a biological response.[7] Optimize the degrader concentration and treatment duration.
-
Assay Duration: The anti-proliferative effects of SMARCA2 degradation may take time to manifest. Consider extending the duration of your cell viability assays (e.g., 6-7 days or longer for clonogenic assays).[9][10]
-
Cell Line-Specific Resistance: Some SMARCA4-mutant cell lines may have intrinsic resistance mechanisms.
-
Downstream Pathway Compensation: Cells might activate compensatory signaling pathways to overcome the loss of SMARCA2. Investigating downstream pathways like YAP/TEAD can provide further insights.[11][12]
Troubleshooting Guides
Problem 1: Inconsistent Western Blot Results for SMARCA2 Degradation
-
Possible Cause: Antibody quality, loading controls, or sample preparation.
-
Troubleshooting Steps:
-
Antibody Validation: Use a well-validated antibody for SMARCA2. The antibody from Cell Signaling Technology (11966) has been cited in the literature.[6]
-
Loading Control: Use a stable loading control. Tubulin or HDAC1 are commonly used.[6]
-
Lysis Buffer: Ensure your lysis buffer is effective in extracting nuclear proteins like SMARCA2.
-
Quantitative Method: For more precise quantification, consider using an In-Cell Western™ assay or mass spectrometry-based proteomics.[6]
-
Problem 2: Difficulty in Establishing a Xenograft Model for In Vivo Efficacy Studies
-
Possible Cause: Cell line choice, tumor take rate, or animal strain.
-
Troubleshooting Steps:
-
Cell Line Selection: Use cell lines that have been shown to form tumors in vivo, such as A549 or NCI-H1568.[4][8]
-
Cell Number: Ensure a sufficient number of cells are injected. For example, 2 x 10^6 H1568 cells per mouse has been reported.[11]
-
Animal Strain: Use appropriate immunocompromised mice (e.g., nude mice).
-
Confirmation of Target Degradation: After the study, harvest tumors to confirm SMARCA2 degradation in the tissue via Western blot or immunohistochemistry.[11]
-
Quantitative Data Summary
Table 1: In Vitro Degradation Potency (DC50) and Selectivity of SMARCA2 Degraders
| Degrader | Cell Line | SMARCA2 DC50 (nM) | SMARCA4 DC50 (nM) | Selectivity (SMARCA4/SMARCA2) | E3 Ligase | Reference |
| A947 | SW1573 | 0.039 | 1.1 | ~28 | VHL | [13] |
| YDR1 | H1792 | 69 (24h), 60 (48h) | 135 (24h), 381 (48h) | ~2-6 | CRBN | [11] |
| YD54 | H1792 | 8.1 (24h), 16 (48h) | - | - | CRBN | [11] |
| ACBI2 | RKO | 2 | 5 | 2.5 | VHL | [8] |
| SCR-9140 | SW1573 | <1 | ~100 | >100 | - | [7] |
Table 2: In Vitro Anti-proliferative Activity (IC50) of SMARCA2 Degraders in SMARCA4-Mutant Cell Lines
| Degrader | Cell Line Panel | Median IC50 (nM) | Reference |
| A947 | SMARCA4-mutant models | 7 | [6] |
| SCR-9140 | SMARCA4-deficient lines | 1 - 50 | [7] |
Experimental Protocols
1. Western Blotting for SMARCA2 Degradation
-
Cell Lysis: Treat cells with the SMARCA2 degrader for the desired time and concentration. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against SMARCA2 (e.g., Cell Signaling Technology, #11966, 1:2000 dilution) and a loading control (e.g., HDAC1 or Tubulin) overnight at 4°C.[6]
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an ECL substrate and an imaging system.
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: The following day, treat cells with a serial dilution of the SMARCA2 degrader. Include a DMSO control.
-
Incubation: Incubate the plate for 6-7 days.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and calculate IC50 values using a non-linear regression curve fit.
3. In-Cell Western™ Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the degrader as for a standard viability assay.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking and Antibody Incubation: Block with a suitable blocking buffer. Incubate with primary antibodies against SMARCA2 and a normalization control (e.g., a DNA dye or another cellular protein).
-
Secondary Antibody and Detection: Incubate with fluorescently-labeled secondary antibodies (e.g., IRDye®).
-
Imaging and Quantification: Scan the plate using an infrared imaging system and quantify the fluorescence intensity. Normalize the SMARCA2 signal to the normalization control.
Visualizations
References
- 1. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omicsdi.org [omicsdi.org]
- 3. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 4. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preludetx.com [preludetx.com]
- 10. sklslabs.com [sklslabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enhancer reprogramming underlies therapeutic utility of a SMARCA2 degrader in SMARCA4 mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of SMARCA2 PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals working with SMARCA2 PROTACs. It provides troubleshooting guidance and frequently asked questions (FAQs) to help address common challenges related to off-target effects and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target concerns for SMARCA2 PROTACs?
The most significant off-target concern is the unintended degradation of SMARCA4 (also known as BRG1), a close homolog of SMARCA2.[1][2][3] Due to the high degree of similarity, particularly in the bromodomain that PROTACs often target, achieving selectivity can be challenging.[1][2][3] Other potential off-targets can include proteins that interact with the recruited E3 ligase or proteins that have some affinity for the SMARCA2-binding warhead of the PROTAC.[4][5] Global proteomics analysis is the most comprehensive method to identify unintended off-target degradation.[1][3][6]
Q2: How does the choice of E3 ligase recruiter (e.g., for VHL or Cereblon) impact off-target effects?
The choice of E3 ligase can significantly influence the selectivity of a PROTAC.[5] Different E3 ligases (like VHL and Cereblon) have distinct sets of natural substrate proteins. Therefore, recruiting different E3 ligases can lead to different off-target profiles. For instance, pomalidomide-based PROTACs that recruit Cereblon have been reported to sometimes cause the degradation of zinc-finger (ZF) proteins as an off-target effect.[7] It is beneficial to have a range of PROTACs that utilize different E3 ligases for a specific target to mitigate potential resistance mechanisms arising from mutations in the E3 ligase machinery.[8]
Q3: What is the "hook effect" and how can it complicate the interpretation of off-target data?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[9] This occurs because the PROTAC forms binary complexes with either the target protein or the E3 ligase, which are not productive for degradation, instead of the necessary ternary complex.[9] This can be misleading when assessing off-target effects, as a high concentration of the PROTAC might show reduced on-target degradation, potentially masking off-target degradation that might be occurring at that concentration. Therefore, it is crucial to perform a full dose-response curve to identify the optimal concentration for degradation and to be aware of the hook effect.[9]
Q4: How can I improve the selectivity of my SMARCA2 PROTAC?
Improving selectivity is a key challenge in SMARCA2 PROTAC development. Here are some strategies:
-
Optimize the Linker: The length, composition, and attachment point of the linker between the SMARCA2 binder and the E3 ligase recruiter are critical for the stability and conformation of the ternary complex.[5] Modifying the linker can create or disrupt protein-protein interactions that enhance selectivity for SMARCA2 over SMARCA4.[4]
-
Modify the Target-Binding Moiety: While many SMARCA2 PROTACs use a warhead that binds to the bromodomain of both SMARCA2 and SMARCA4, subtle modifications to this warhead can alter the binding affinity and favor SMARCA2.[8]
-
Change the E3 Ligase: As mentioned earlier, switching the recruited E3 ligase (e.g., from VHL to Cereblon) can alter the off-target profile and potentially increase selectivity.[5][8]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Significant SMARCA4 degradation observed in Western blot or proteomics. | 1. Non-selective PROTAC: The PROTAC may have similar binding affinity and ternary complex formation efficiency for both SMARCA2 and SMARCA4. 2. High PROTAC concentration: The concentration used might be too high, leading to less selective degradation. | 1. Redesign the PROTAC: Focus on linker optimization to exploit subtle structural differences between SMARCA2 and SMARCA4 to favor the formation of a productive ternary complex with SMARCA2.[4] 2. Perform a detailed dose-response experiment: Determine the lowest effective concentration that provides maximal SMARCA2 degradation with minimal impact on SMARCA4. |
| Unexpected protein degradation identified in global proteomics. | 1. Off-target binding of the warhead: The SMARCA2-binding part of the PROTAC may have affinity for other proteins. 2. E3 ligase-mediated off-targets: The recruited E3 ligase may be ubiquitinating and degrading its natural substrates or other proteins that are brought into proximity by the PROTAC.[7] | 1. Validate off-targets: Confirm the proteomics hits using an orthogonal method like Western blotting. 2. Perform target engagement assays: Use techniques like Cellular Thermal Shift Assay (CETSA) to confirm if the PROTAC directly binds to the identified off-target protein.[10] 3. Modify the PROTAC: Consider altering the warhead to improve its selectivity or changing the E3 ligase recruiter.[5] |
| Cell toxicity observed at concentrations effective for SMARCA2 degradation. | 1. On-target toxicity: Degradation of SMARCA2 itself might be toxic in the chosen cell line. 2. Off-target toxicity: The degradation of an unintended protein could be causing the cytotoxic effects.[11] | 1. Titrate the PROTAC concentration: Determine the therapeutic window by comparing the concentration needed for SMARCA2 degradation with the concentration that causes toxicity. 2. Investigate the mechanism of toxicity: If toxicity is suspected to be off-target, use global proteomics to identify the unintendedly degraded proteins and assess their cellular functions.[11] |
| Inconsistent degradation results between experiments. | 1. Cellular state: Cell passage number, confluency, and overall health can impact the ubiquitin-proteasome system's efficiency.[5] 2. PROTAC stability: The PROTAC molecule may be unstable in the cell culture medium. | 1. Standardize cell culture conditions: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.[5] 2. Check PROTAC stability: Assess the stability of your PROTAC in the experimental medium over the time course of the experiment. |
Quantitative Data for Selected SMARCA2 PROTACs
The following table summarizes publicly available data for several SMARCA2 PROTACs. This data is intended for comparative purposes. Experimental conditions can vary between studies, so direct comparison should be made with caution.
| PROTAC | Target | E3 Ligase Recruiter | Cell Line | DC₅₀ | Dₘₐₓ | Selectivity Notes | Reference(s) |
| A947 | SMARCA2 | VHL | SW1573 | 39 pM | 96% | ~28-fold more selective for SMARCA2 degradation over SMARCA4 (DC₅₀ for SMARCA4 is 1.1 nM). | [8][12][13] |
| ACBI2 | SMARCA2 | VHL | RKO | 1 nM | >90% | >30-fold more selective for SMARCA2 degradation over SMARCA4 (DC₅₀ for SMARCA4 is 32 nM). | [4][7][14] |
| YDR1 | SMARCA2 | Cereblon | H1792 (SMARCA4-WT) | 60 nM (48h) | 94% (48h) | Moderate impact on SMARCA4 (DC₅₀ = 381 nM, Dₘₐₓ = 69% at 48h). | [15][16] |
| YD54 | SMARCA2 | Cereblon | H1792 (SMARCA4-WT) | 16 nM (48h) | 99.2% (48h) | Moderate impact on SMARCA4 (DC₅₀ = 149 nM, Dₘₐₓ = 99.3% at 48h). | [15][16] |
| GLR-203101 | SMARCA2 | Cereblon | HeLa | < 10 nM | > 80% | High selectivity over SMARCA4 (Dₘₐₓ < 10% for SMARCA4). | [17][18][19] |
DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation.
Experimental Protocols
Global Proteomics Analysis by Mass Spectrometry
This protocol provides a general workflow for identifying on-target and off-target effects of a SMARCA2 PROTAC using quantitative mass spectrometry.
a. Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat the cells with the SMARCA2 PROTAC at various concentrations (including a vehicle control, e.g., DMSO) for a specified duration (e.g., 24 hours).
b. Cell Lysis and Protein Digestion:
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells in a urea-based lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with an appropriate enzyme like trypsin overnight.
c. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled with a nano-liquid chromatography system.
-
Acquire the data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
d. Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut.
-
Perform protein identification by searching against a human protein database (e.g., UniProt).
-
Quantify the relative protein abundance across the different treatment conditions.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the PROTAC-treated samples compared to the vehicle control. SMARCA2 should be among the most significantly downregulated proteins. Any other significantly downregulated proteins are potential off-targets.
In-Cell Western for Quantifying Protein Degradation
This method offers a higher throughput alternative to traditional Western blotting for quantifying protein degradation in a plate-based format.[20][21]
a. Cell Seeding and Treatment:
-
Seed adherent cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the SMARCA2 PROTAC and a vehicle control for the desired time.
b. Cell Fixation and Permeabilization:
-
After treatment, remove the media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize them with a solution of 0.1% Triton X-100 in PBS for 5 minutes.
c. Immunostaining:
-
Block the cells with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Incubate the cells with a primary antibody specific for SMARCA2 overnight at 4°C.
-
Wash the cells and then incubate with an IRDye-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
For normalization, a second primary antibody for a loading control protein (e.g., tubulin or actin) can be co-incubated, followed by a secondary antibody with a different colored IRDye.
d. Imaging and Analysis:
-
Wash the cells and allow the plate to dry completely.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal and then calculate the percentage of degradation relative to the vehicle control. From this data, a dose-response curve can be generated to determine the DC₅₀ and Dₘₐₓ.
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay measures the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[22][23][24]
a. Cell Preparation and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with plasmids encoding for NanoLuc-SMARCA2 (donor) and HaloTag-E3 ligase (e.g., VHL or CRBN; acceptor).
b. Compound Treatment and Reagent Addition:
-
After 24-48 hours of transfection, treat the cells with serial dilutions of the SMARCA2 PROTAC.
-
Add the HaloTag® NanoBRET® 618 Ligand (acceptor) and the Nano-Glo® Live Cell Substrate (donor) to the wells.
c. Signal Measurement:
-
Incubate the plate at room temperature to allow the signal to stabilize.
-
Measure the donor emission (at ~460 nm) and the acceptor emission (at >600 nm) using a luminometer capable of filtered luminescence detection.
d. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration. The resulting bell-shaped curve is indicative of ternary complex formation, and the peak of the curve represents the optimal concentration for complex formation.
Visualizations
Caption: Mechanism of action for a SMARCA2 PROTAC.
Caption: Workflow for troubleshooting off-target effects.
Caption: Workflow for off-target identification via proteomics.
References
- 1. A947 | selective SMARCA2 PROTAC | Anticancer | SMARCA4 | TargetMol [targetmol.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorbyt.com [biorbyt.com]
- 4. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sapient.bio [sapient.bio]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 13. researchgate.net [researchgate.net]
- 14. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 18. GLR203101 / Gan & Lee Pharma [delta.larvol.com]
- 19. researchgate.net [researchgate.net]
- 20. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.kr]
- 24. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: PROTAC SMARCA2 Degraders
Welcome to the technical support center for PROTAC SMARCA2 degraders. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to resistance mechanisms encountered during experiments with SMARCA2 degraders.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter in your experiments, providing potential causes and solutions.
Q1: My PROTAC SMARCA2 degrader has lost its efficacy over time in my cell line. What are the potential causes?
A1: Loss of efficacy, or acquired resistance, is a common challenge in targeted therapies. For PROTAC SMARCA2 degraders, several mechanisms could be at play:
-
Target-based Resistance: Mutations in the target protein or its paralogs can prevent the PROTAC from binding effectively. While mutations in SMARCA2 itself have not been frequently reported as a primary resistance mechanism, mutations in its paralog, SMARCA4, have been observed to confer resistance to dual SMARCA2/4 degraders.[1]
-
Alterations in the E3 Ligase Machinery: PROTACs rely on the cell's ubiquitin-proteasome system to degrade the target protein. Any alterations in this machinery can lead to resistance. This includes the downregulation or mutation of the specific E3 ligase (e.g., CRBN or VHL) that your PROTAC is designed to recruit.[2][3]
-
Increased Drug Efflux: Cancer cells can upregulate drug efflux pumps, such as P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP binding cassette subfamily B member 1 (ABCB1).[1][4][5][6][7] These pumps can actively transport the PROTAC out of the cell, reducing its intracellular concentration and thus its efficacy. This mechanism can also lead to cross-resistance against other PROTACs.[1]
Troubleshooting Steps:
-
Sequence the Target and its Paralogs: Perform genomic sequencing of SMARCA2 and SMARCA4 in your resistant cell lines to identify any potential mutations in the PROTAC binding domain.
-
Assess E3 Ligase Expression: Quantify the mRNA and protein levels of the relevant E3 ligase (e.g., CRBN or VHL) in both your sensitive and resistant cell lines using qPCR and Western blotting.
-
Investigate Drug Efflux: Measure the expression and activity of ABCB1/MDR1. Overexpression can be confirmed by qPCR and Western blotting, while its activity can be assessed using a dye efflux assay.
Q2: I'm observing a "hook effect" with my SMARCA2 degrader. What is it and how can I mitigate it?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with SMARCA2 or the E3 ligase) rather than the productive ternary complex (SMARCA2-PROTAC-E3 ligase) required for degradation.
Mitigation Strategies:
-
Perform a Full Dose-Response Curve: Always test your PROTAC over a wide range of concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.
-
Use Lower Concentrations: If you observe a hook effect, it is crucial to use concentrations in the optimal range for your experiments to ensure maximal degradation.
-
Measure Ternary Complex Formation: Biophysical assays like TR-FRET, SPR, or AlphaLISA can be used to directly measure the formation of the ternary complex at different PROTAC concentrations, helping to correlate ternary complex occupancy with degradation efficiency.
Q3: How can I determine if the ubiquitin-proteasome system is functional in my resistant cells?
A3: It's important to confirm that the general protein degradation machinery is intact in your resistant cells to rule out a global defect in the ubiquitin-proteasome system (UPS).
Experimental Approach:
-
Proteasome Activity Assay: You can measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome using specific fluorogenic substrates. A significant decrease in these activities in your resistant cells compared to the parental line might indicate a general UPS impairment.
-
Control PROTAC: Treat your resistant cells with a PROTAC that targets a different protein but utilizes the same E3 ligase. If this control PROTAC is still active, it suggests that the UPS is functional and the resistance is specific to the SMARCA2 degrader.
Quantitative Data Summary
The following tables summarize key quantitative data related to resistance mechanisms for PROTAC SMARCA2 degraders.
Table 1: Changes in IC50 and Degradation in Resistant Cell Lines
| Cell Line | PROTAC | Resistance Mechanism | Fold Change in IC50 | DC50 (Resistant) | Dmax (Resistant) | Reference |
| OVCAR8 | ARV-771 (VHL-based BET PROTAC) | VHL alterations | >40x | Not specified | Not specified | [2][8] |
| OVCAR8 | ARV-825 (CRBN-based BET PROTAC) | CRBN deletion | >40x | Not specified | Not specified | [2][8] |
| Prostate Cancer Cell Lines | mSWI/SNF ATPase Degrader | SMARCA4 bromodomain mutations | Not specified | Not specified | SMARCA2 degradation maintained | [1] |
| Prostate Cancer Cell Lines | mSWI/SNF ATPase Degrader | ABCB1 overexpression | Not specified | Not specified | Not specified | [1] |
| SW1573 | A947 (VHL-based SMARCA2 degrader) | N/A (Sensitive) | N/A | 39 pM (SMARCA2) | 96% (SMARCA2) | [9] |
| HeLa | Exemplified CRBN-based SMARCA2 degrader | N/A (Sensitive) | N/A | 0.002 µM (SMARCA2) | 92.4% (SMARCA2) | [10] |
Table 2: Gene and Protein Expression Changes in Resistant Cell Lines
| Cell Line | Resistance Mechanism | Gene/Protein | Fold Change in Expression (mRNA/Protein) | Method | Reference |
| OVCAR8 (ARV-825 Resistant) | CRBN deletion | CRBN | Significant downregulation (mRNA and protein) | qPCR, Western Blot | [2] |
| Prostate Cancer Cell Lines | ABCB1 overexpression | ABCB1 (MDR1) | Overexpression | Not specified | [1] |
| Various Cancer Cell Lines | PROTAC Resistance | ABCB1 (MDR1) | Increased abundance/production | Proteomics | [4][6] |
Experimental Protocols
Below are detailed methodologies for key experiments to investigate resistance mechanisms to PROTAC SMARCA2 degraders.
Protocol 1: Generation of PROTAC-Resistant Cell Lines
-
Cell Line Selection: Choose a cell line that is sensitive to the SMARCA2 degrader of interest.
-
Chronic Treatment: Culture the cells in the continuous presence of the SMARCA2 degrader.
-
Dose Escalation: Start with a concentration around the IC50 value. Gradually increase the concentration of the PROTAC over several weeks to months as the cells develop resistance.
-
Isolation of Resistant Clones: Once a population of resistant cells is established, single-cell clone isolation can be performed by limiting dilution or flow cytometry to obtain clonal resistant cell lines.
-
Validation of Resistance: Confirm the resistance of the generated cell lines by performing a cell viability assay and comparing the IC50 value to the parental cell line.
Protocol 2: Identification of SMARCA2/SMARCA4 Mutations
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the parental and resistant cell lines.
-
PCR Amplification: Amplify the coding regions of SMARCA2 and SMARCA4, particularly the bromodomain, using specific primers.
-
Sanger Sequencing: Sequence the PCR products to identify any single nucleotide variations (SNVs) or small insertions/deletions.
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis, perform targeted exome sequencing or whole-exome sequencing to identify mutations across the entire gene and potentially other resistance-conferring genes.[11][12]
Protocol 3: Quantification of E3 Ligase and ABCB1 Expression
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from parental and resistant cells and reverse transcribe it into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using specific primers for the E3 ligase (e.g., CRBN, VHL) and ABCB1. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Calculate the relative gene expression using the 2-ΔΔCt method.[13][14]
-
Protein Extraction and Western Blotting: Lyse the cells and quantify the total protein concentration. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against the E3 ligase and ABCB1/MDR1. Use a loading control (e.g., β-actin, GAPDH) for normalization.
Protocol 4: Assessment of MDR1 Efflux Pump Activity
-
Cell Preparation: Harvest and resuspend cells in a suitable buffer.
-
Dye Loading: Incubate the cells with a fluorescent substrate of MDR1, such as Rhodamine 123 or Calcein-AM, at 37°C.
-
Efflux Measurement: After loading, wash the cells and incubate them in a dye-free medium. Measure the fluorescence intensity over time using a flow cytometer or a fluorescence plate reader. Reduced intracellular fluorescence in resistant cells compared to parental cells indicates increased efflux activity.
-
Inhibitor Control: As a control, pre-incubate the cells with a known MDR1 inhibitor (e.g., verapamil, zosuquidar) before adding the fluorescent dye. Inhibition of efflux will result in increased intracellular fluorescence.[15][16][17]
Protocol 5: Ternary Complex Formation Assay (Illustrative Example using TR-FRET)
-
Reagent Preparation: Prepare solutions of the purified target protein (e.g., His-tagged SMARCA2), the E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC), and the PROTAC at various concentrations.
-
Assay Plate Setup: In a microplate, add the target protein, E3 ligase complex, and the PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Antibody Addition: Add donor-labeled (e.g., anti-His-Europium) and acceptor-labeled (e.g., anti-GST-APC) antibodies.
-
Detection: Read the plate on a TR-FRET-compatible reader. A high TR-FRET signal indicates proximity between the target and the E3 ligase, signifying ternary complex formation.
Visualizations
The following diagrams illustrate key concepts and workflows related to PROTAC SMARCA2 degrader resistance.
Caption: Overview of PROTAC-mediated degradation and key resistance mechanisms.
Caption: A troubleshooting workflow for investigating resistance to SMARCA2 degraders.
Caption: Ternary complex formation vs. the "hook effect" at high PROTAC concentrations.
References
- 1. Ubiquitin Proteasome Activity Measurement in Total Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 7. academic.oup.com [academic.oup.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Astrazeneca discloses new SMARCA2 degrader PROTACs | BioWorld [bioworld.com]
- 11. Functional characterization of SMARCA4 variants identified by targeted exome-sequencing of 131,668 cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. communities.springernature.com [communities.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. MDR1外流检测 The Multidrug Resistance Direct Dye Efflux Assay Kit includes two of the best characterized & most commonly used multidrug resistance ABC transporter substrates, DiOC2(3) & rhodamine 123. | Sigma-Aldrich [sigmaaldrich.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Challenges of SMARCA2 PROTAC Development: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance and in-depth resources for researchers working on the optimization of linkers for SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) PROTACs (Proteolysis Targeting Chimeras). Here, you will find answers to frequently asked questions, troubleshooting strategies for common experimental hurdles, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and how can I mitigate it in my SMARCA2 PROTAC experiments?
The "hook effect" is a phenomenon where the degradation of the target protein, SMARCA2, decreases at high concentrations of the PROTAC.[1] This occurs because the PROTAC forms more binary complexes (either with SMARCA2 or the E3 ligase) than the productive ternary complex (SMARCA2-PROTAC-E3 ligase) required for degradation.[1]
Mitigation Strategies:
-
Dose-Response Curve: Conduct experiments across a wide range of PROTAC concentrations to identify the optimal degradation window and observe the characteristic bell-shaped curve of the hook effect.[1]
-
Lower Concentrations: If you observe a hook effect, test your PROTAC at lower concentrations (in the nanomolar to low micromolar range).[1]
Q2: My SMARCA2 PROTAC shows good in vitro degradation but is inactive in cells. What are the possible reasons and how can I troubleshoot this?
Several factors can contribute to this discrepancy:
-
Poor Cell Permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane.[1] The linker's physicochemical properties, such as polarity and flexibility, significantly influence permeability.[2][3][4]
-
Troubleshooting: Modify the linker to reduce polarity or introduce elements that enhance cell uptake.[1][3][4] For instance, switching from a polyethylene (B3416737) glycol (PEG) linker to an alkyl linker can sometimes improve permeability.[4] Computational modeling of the PROTAC's 3D structure can help predict its ability to adopt conformations that shield polar surface area, a key factor for cell permeability.[3][5]
-
-
Compound Instability: The PROTAC may be unstable in the cell culture medium.
-
Troubleshooting: Evaluate the stability of your PROTAC in the relevant medium over the duration of your experiment.
-
-
Lack of Target Engagement in Cells: The PROTAC may not be binding to SMARCA2 or the E3 ligase within the cellular environment.
Q3: How can I improve the selectivity of my PROTAC for SMARCA2 over its close homolog SMARCA4?
Achieving selectivity between SMARCA2 and SMARCA4 is a significant challenge due to the high homology of their bromodomains.[7] However, the linker plays a crucial role in achieving this selectivity.
Strategies for Improving Selectivity:
-
Linker Modification: The composition, length, and rigidity of the linker can influence the geometry of the ternary complex, favoring interactions that are unique to SMARCA2.[8][9][10] For example, the PROTAC A947 achieves SMARCA2 selectivity despite its warhead binding to both SMARCA2 and SMARCA4, highlighting the linker's role in differential degradation.[7][11]
-
Structure-Guided Design: Utilize crystal structures of SMARCA2-PROTAC-E3 ligase ternary complexes to rationally design linkers that exploit subtle differences between the SMARCA2 and SMARCA4 binding pockets.[12][13] The introduction of a benzylic group in the linker of a SMARCA2 PROTAC was shown to improve molecular recognition by forming a π-stacking interaction with a tyrosine residue in the VHL E3 ligase.[14]
-
Choice of E3 Ligase: While most SMARCA2 PROTACs utilize VHL or cereblon (CRBN) as the E3 ligase, exploring other E3 ligases could offer different selectivity profiles.[15][16]
Troubleshooting Guides
Problem: Inconsistent SMARCA2 degradation results between experiments.
-
Possible Cause: Variability in cell culture conditions.
-
Solution: Maintain consistency in cell passage number, seeding density, and growth conditions.
-
-
Possible Cause: Degradation of the PROTAC stock solution.
-
Solution: Prepare fresh stock solutions and store them appropriately. Aliquot stocks to avoid repeated freeze-thaw cycles.
-
Problem: No ubiquitination of SMARCA2 is observed despite evidence of ternary complex formation.
-
Possible Cause: The ternary complex is formed in a non-productive conformation for ubiquitin transfer.
-
Solution: This points to a suboptimal linker. Redesign the linker by altering its length, rigidity, or attachment points to promote a productive orientation of the E3 ligase and SMARCA2.[1][]
-
Quantitative Data Summary
The following tables summarize key data for several published SMARCA2 PROTACs, highlighting the impact of linker modifications.
Table 1: In Vitro Degradation of SMARCA2 by PROTACs YDR1 and YD54 in H1792 Cells [15]
| PROTAC | DC50 (24h) | DC50 (48h) | Dmax (24h) | Dmax (48h) |
| YDR1 | 69 nM | 60 nM | 87% | 94% |
| YD54 | 8.1 nM | 16 nM | 98.9% | 99.2% |
Table 2: In Vitro Degradation of SMARCA2 by PROTACs YDR1 and YD54 in various SMARCA4 Mutant Cell Lines [15]
| Cell Line | PROTAC | DC50 | Dmax |
| H322 | YDR1 | 6.4 nM | 99.2% |
| H322 | YD54 | 1 nM | 99.3% |
| HCC515 | YDR1 | 10.6 nM | 99.4% |
| HCC515 | YD54 | 1.2 nM | 98.9% |
| H2030 | YDR1 | 12.7 nM | 98.7% |
| H2030 | YD54 | 10.3 nM | 98.6% |
| H2126 | YDR1 | 1.2 nM | 99.6% |
| H2126 | YD54 | 1.6 nM | 98.9% |
Table 3: Properties of SMARCA2 PROTAC A947 [11]
| Parameter | Value |
| SMARCA2 Binding (Kd) | 93 nM |
| SMARCA4 Binding (Kd) | 65 nM |
| SMARCA2 Degradation (DC50) | 39 pM |
| SMARCA4 Degradation (DC50) | 1.1 nM |
| Max SMARCA2 Degradation | 96% |
| Max SMARCA4 Degradation | 92% |
Experimental Protocols
Western Blot for SMARCA2 Degradation
Objective: To quantify the reduction in SMARCA2 protein levels following PROTAC treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SMARCA2
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for the desired duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse them on ice.
-
Clarify lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize protein concentrations for all samples.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and acquire the image.
-
Strip the membrane and re-probe for the loading control.
-
Quantify band intensities and normalize SMARCA2 levels to the loading control.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the binding kinetics and affinity of the ternary complex (SMARCA2-PROTAC-E3 ligase).[6]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Recombinant SMARCA2 protein
-
Recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C)
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the E3 ligase complex onto the sensor chip surface.
-
To measure binary interactions, inject a series of concentrations of the PROTAC over the immobilized E3 ligase.
-
To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and SMARCA2 protein over the E3 ligase surface at various concentrations.[18]
-
Regenerate the sensor chip surface between injections.
-
Analyze the resulting sensorgrams to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD).
In-Cell Ubiquitination Assay
Objective: To determine if the PROTAC induces ubiquitination of SMARCA2 in cells.
Materials:
-
Cells expressing tagged SMARCA2 (e.g., HA- or FLAG-tagged)
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer with deubiquitinase inhibitors (e.g., PR-619)
-
Antibody for immunoprecipitation (e.g., anti-HA or anti-FLAG)
-
Protein A/G beads
-
Primary antibody against ubiquitin
-
Western blot reagents
Procedure:
-
Transfect cells with the tagged SMARCA2 construct.
-
Treat cells with the PROTAC and a proteasome inhibitor (to allow ubiquitinated protein to accumulate).
-
Lyse the cells.
-
Immunoprecipitate the tagged SMARCA2 using the appropriate antibody and protein A/G beads.
-
Wash the beads to remove non-specific binders.
-
Elute the immunoprecipitated proteins.
-
Analyze the eluates by Western blot using an anti-ubiquitin antibody to detect polyubiquitinated SMARCA2.
Visualizations
Caption: The catalytic cycle of SMARCA2 PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
Validating On-Target Effects of PROTAC SMARCA2 Degrader-6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the PROTAC SMARCA2 degrader-6 with other alternative SMARCA2-targeting PROTACs. The information presented herein is supported by experimental data to aid researchers in evaluating the on-target effects of these molecules.
Introduction to SMARCA2 and Targeted Degradation
SMARCA2, also known as BRM, is a key ATPase subunit of the SWI/SNF chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, making DNA more accessible for transcription.[1][3] Dysregulation of the SWI/SNF complex is implicated in various cancers, making its components, including SMARCA2, attractive therapeutic targets.[2][4]
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins.[5] They work by simultaneously binding to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] This guide focuses on PROTACs designed to selectively degrade SMARCA2.
Comparative Analysis of SMARCA2 Degraders
The following tables summarize the performance of this compound and other notable SMARCA2-targeting PROTACs based on available data.
| Degrader | Target | E3 Ligase Ligand | Cell Line | Degradation Concentration (DC50) | Maximum Degradation (Dmax) | Reference |
| This compound | SMARCA2 | Not Specified | A549 | <100 nM | >90% (after 24h) | [6] |
| YDR1 | SMARCA2 | Cereblon (Pomalidomide-based) | H322 (SMARCA4 mutant) | Not Specified | 87% (at 80 mg/kg in vivo) | [7][8] |
| YD54 | SMARCA2 | Cereblon (Pomalidomide-based) | H322 (SMARCA4 mutant) | Not Specified | Potent degradation observed | [7] |
| A947 | SMARCA2 | VHL | SW1573 | Sub-nanomolar | Not Specified | [5][9] |
| ACBI2 | SMARCA2 | VHL | Not Specified | Nanomolar | Not Specified | [5] |
| SMD-3236 | SMARCA2 | VHL | Not Specified | <1 nM | >95% | [10][11] |
| Degrader | Selectivity (vs. SMARCA4) | In Vivo Activity | Key Findings | Reference |
| This compound | Not Specified | Not Specified | Effective degradation in A549 cells. | [6] |
| YDR1 | Minimally altered SMARCA4 levels. | Potent SMARCA2 degradation in xenograft tumors. | Orally bioavailable with synergistic antitumor activity with KRAS G12C inhibitors. | [7][8] |
| YD54 | Selective for SMARCA2 over SMARCA4. | Not Specified | Potently degrades SMARCA2 and inhibits growth of SMARCA4 mutant lung cancer cells. | [7] |
| A947 | ~30-fold selectivity over SMARCA4. | Tumor stasis in SMARCA4-mutant xenograft models. | Transforms a non-selective binder into a selective degrader. | [5][9] |
| ACBI2 | ~30-fold selectivity over SMARCA4. | Orally bioavailable in mouse. | Achieves selective SMARCA2 degradation. | [5] |
| SMD-3236 | >2000-fold selectivity over SMARCA4. | Profound and persistent SMARCA2 degradation in tumor tissues. | Highly potent and selective with strong antitumor activity in SMARCA4-deficient models. | [10][11] |
Experimental Protocols for On-Target Validation
Validating the on-target effects of SMARCA2 degraders involves a series of experiments to confirm the specific degradation of the target protein and assess the functional consequences.
Western Blotting for SMARCA2 Degradation
Objective: To quantify the reduction in SMARCA2 protein levels following treatment with the PROTAC degrader.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., A549, H1568) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC SMARCA2 degrader or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis is performed to quantify the band intensities and determine the percentage of SMARCA2 degradation relative to the vehicle control.
Proteomics for Selectivity Profiling
Objective: To assess the selectivity of the PROTAC degrader by identifying other proteins that may be degraded.
Methodology:
-
Sample Preparation: Treat cells with the PROTAC degrader or vehicle control. Harvest the cells and perform protein extraction and digestion (e.g., using trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins using a proteomics software suite. Compare the protein abundance profiles between the treated and control samples to identify proteins that are significantly downregulated. A volcano plot can be used to visualize proteins that are both statistically significant and exhibit a large fold change in abundance.[12]
Cell Viability and Proliferation Assays
Objective: To determine the functional consequence of SMARCA2 degradation on cell growth, particularly in cancer cells dependent on SMARCA2.
Methodology:
-
Cell Seeding and Treatment: Seed cancer cell lines (e.g., SMARCA4-mutant non-small cell lung cancer lines) in 96-well plates. Treat the cells with a serial dilution of the PROTAC degrader.
-
Viability/Proliferation Measurement: After a set incubation period (e.g., 72 hours), assess cell viability using assays such as CellTiter-Glo® (Promega) which measures ATP levels, or by using reagents like resazurin.
-
Data Analysis: Plot the cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Mechanism of action for a PROTAC SMARCA2 degrader.
Caption: Experimental workflow for Western Blot analysis.
Caption: Role of SMARCA2 in the SWI/SNF complex and gene regulation.
References
- 1. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. SMARCA2 - Wikipedia [en.wikipedia.org]
- 4. SMARCA2 SWI/SNF related BAF chromatin remodeling complex subunit ATPase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of SMD-3236: A Potent, Highly Selective and Efficacious SMARCA2 Degrader for the Treatment of SMARC4-Deficient Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Comparative Guide to Rescue Experiments for SMARCA2 Degradation
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy in cancers with SMARCA4 mutations, leveraging the principle of synthetic lethality.[1][2][3] The validation of on-target activity and the elucidation of the degradation mechanism are critical steps in the development of SMARCA2-targeting degraders, such as Proteolysis Targeting Chimeras (PROTACs). Rescue experiments are fundamental to this process, confirming that the observed cellular effects are a direct consequence of the degradation of the target protein.
This guide provides a comparative overview of common rescue experiment strategies for SMARCA2 degradation, complete with experimental data for prominent degraders and detailed protocols for key experiments.
Quantitative Comparison of SMARCA2 Degraders
The efficacy of various SMARCA2 degraders is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following tables summarize the performance of several recently developed SMARCA2 degraders in different cancer cell lines.
Table 1: Cereblon-based SMARCA2 Degraders
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| YDR1 | H322 | 6.4 | 99.2 | [2][4] |
| HCC515 | 10.6 | 99.4 | [2][4] | |
| H2030 | 12.7 | 98.7 | [2][4] | |
| H2126 | 1.2 | 99.6 | [2][4] | |
| H1792 (24h) | - | - | [2] | |
| H1792 (48h) | 381 (SMARCA4) | 69 (SMARCA4) | [2] | |
| YD54 | H322 | 1 | 99.3 | [2][4] |
| HCC515 | 1.2 | 98.9 | [2][4] | |
| H2030 | 10.3 | 98.6 | [2][4] | |
| H2126 | 1.6 | 98.9 | [2][4] | |
| H1792 (24h) | 8.1 | 98.9 | [2] | |
| H1792 (48h) | 16 | 99.2 | [2] | |
| H1792 (24h) | 19 (SMARCA4) | 98 (SMARCA4) | [2] | |
| H1792 (48h) | 149 (SMARCA4) | 99.3 (SMARCA4) | [2] | |
| YD23 | - | Potent | - | [3] |
Table 2: VHL-based SMARCA2 Degraders
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| A947 | SW1573 | <10 | >95 | [5][6][7] |
| G-6599 | SW1573 | ~1 | >95 | [1] |
Table 3: Other SMARCA2 Degraders
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC SMARCA2 degrader-10 | A549 | <100 | >90 | [8] |
| PROTAC SMARCA2 degrader-6 | A549 | <100 | >90 | [8] |
| PROTAC SMARCA2 degrader-22 | A549 | - | 94% at 100 nM | [8][9] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental procedures is crucial for understanding and replicating rescue experiments.
Caption: PROTAC-mediated degradation of SMARCA2.
Caption: Workflow for SMARCA2 degradation rescue experiments.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of rescue experiments. The following are generalized protocols that can be adapted for specific SMARCA2 degraders and cell lines.
Protocol 1: Pharmacological Rescue by Competitive Antagonism
This experiment aims to rescue SMARCA2 degradation by competing with the PROTAC for binding to either SMARCA2 or the E3 ligase.
1.1. Materials:
-
SMARCA2-mutant cancer cell line (e.g., H322)
-
SMARCA2 degrader (e.g., YDR1)
-
SMARCA2 bromodomain ligand (e.g., Gen-1) or E3 ligase ligand (e.g., Pomalidomide)
-
Cell culture medium and supplements
-
6-well plates
-
DMSO (vehicle)
-
Reagents and equipment for Western blotting (see Protocol 3)
1.2. Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Pre-treatment (Optional but Recommended): Pre-treat cells with increasing concentrations of the competitor (Gen-1 or Pomalidomide) for 1-2 hours.
-
Degrader Treatment: Add the SMARCA2 degrader at a fixed concentration (e.g., its DC90) to the wells, including those pre-treated with the competitor. Include a vehicle control (DMSO) and a degrader-only control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Analysis: Harvest the cells and perform Western blot analysis as described in Protocol 3 to assess SMARCA2 protein levels.
1.3. Expected Outcome: A dose-dependent increase in SMARCA2 protein levels in the presence of the competitor, indicating that the degrader's effect is target-specific.
Protocol 2: Pharmacological Rescue by Ubiquitin-Proteasome Pathway Inhibition
This protocol confirms that the degradation is mediated by the ubiquitin-proteasome system.
2.1. Materials:
-
SMARCA2-mutant cancer cell line
-
SMARCA2 degrader
-
Proteasome inhibitor (e.g., Bortezomib, MG132) or NEDD8-activating enzyme inhibitor (e.g., MLN4924)
-
Cell culture medium and supplements
-
6-well plates
-
DMSO (vehicle)
-
Reagents and equipment for Western blotting (see Protocol 3)
2.2. Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.1.
-
Pre-treatment: Pre-treat cells with the proteasome inhibitor or MLN4924 for 1-2 hours. Use a concentration known to be effective for inhibiting the proteasome or neddylation in the chosen cell line (e.g., 10-20 µM for MG132, 1 µM for MLN4924).
-
Degrader Treatment: Add the SMARCA2 degrader at a fixed concentration.
-
Incubation: Co-incubate the cells for a shorter period, typically 4-6 hours, to minimize the cytotoxic effects of the inhibitors.
-
Cell Lysis and Protein Analysis: Perform Western blot analysis for SMARCA2 (Protocol 3).
2.3. Expected Outcome: Inhibition of SMARCA2 degradation in the presence of the proteasome or neddylation inhibitor, confirming the involvement of the ubiquitin-proteasome pathway.
Protocol 3: Genetic Rescue using CRISPR-Cas9 Knockout of CRBN
This experiment validates the role of the specific E3 ligase (in this case, Cereblon) in mediating degradation.
3.1. Materials:
-
SMARCA2-mutant cancer cell line
-
CRBN CRISPR/Cas9 KO plasmid and control plasmid[10]
-
Transfection reagent[10]
-
Puromycin (for selection)
-
Reagents for single-cell cloning
-
Reagents and equipment for Western blotting (see Protocol 3)
3.2. Procedure:
-
CRISPR-Cas9 Knockout: Transfect the cells with the CRBN CRISPR/Cas9 KO plasmid. Select for transfected cells using puromycin.
-
Single-Cell Cloning and Validation: Isolate single clones and expand them. Validate the knockout of CRBN by Western blotting.
-
Degrader Treatment: Treat the CRBN knockout and parental (wild-type) cells with the SMARCA2 degrader.
-
Analysis: Assess SMARCA2 degradation by Western blotting (Protocol 3) and impact on cell viability (Protocol 4).
3.3. Expected Outcome: The SMARCA2 degrader will fail to induce degradation in the CRBN knockout cells, while degradation will be observed in the parental cells.[4] This will also lead to a rescue of the cell growth inhibition phenotype.[4]
Protocol 4: Western Blotting for SMARCA2 Quantification
This is a fundamental technique for all rescue experiments to measure the levels of SMARCA2 protein.
4.1. Materials:
-
Cell lysates from experimental treatments
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SMARCA2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
4.2. Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.[11]
-
Protein Quantification: Determine protein concentration using a BCA assay.[11]
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5-10 minutes.[12]
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.[12]
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.[11]
-
Analysis: Quantify band intensities using densitometry software and normalize SMARCA2 levels to the loading control.
Protocol 5: Cell Viability Assay
This assay assesses the functional consequence of SMARCA2 degradation and its rescue.
5.1. Materials:
-
Cells from experimental treatments in 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
5.2. Procedure:
-
Cell Seeding and Treatment: Seed cells in 96-well plates and treat as described in the respective rescue experiment protocols.
-
Assay: After the incubation period (typically 7 days for proliferation assays), add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[1][6]
-
Measurement: Measure luminescence using a plate reader.
5.3. Expected Outcome: A rescue of the anti-proliferative effect of the SMARCA2 degrader in the presence of a successful rescue condition.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ulab360.com [ulab360.com]
- 4. benchchem.com [benchchem.com]
- 5. An improved strategy for CRISPR/Cas9 gene knockout and subsequent wildtype and mutant gene rescue | PLOS One [journals.plos.org]
- 6. preludetx.com [preludetx.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing [protocols.io]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to SMARCA2 Degraders: PROTAC SMARCA2 Degrader-6 vs. A947
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent SMARCA2-targeting Proteolysis Targeting Chimeras (PROTACs): PROTAC SMARCA2 degrader-6 and A947. This analysis is based on available experimental data to assist in the selection of appropriate tools for research in areas such as oncology and chromatin biology.
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy, particularly in cancers with mutations in its paralog, SMARCA4. Both this compound and A947 are heterobifunctional molecules designed to induce the degradation of SMARCA2, but they exhibit distinct profiles in terms of potency, selectivity, and available characterization data.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Both this compound and A947 operate through the PROTAC mechanism of action. They act as a bridge between the target protein, SMARCA2, and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of SMARCA2 by the proteasome. Both molecules utilize the von Hippel-Lindau (VHL) E3 ubiquitin ligase for this purpose.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and A947. It is important to note that the experimental conditions, such as the cell lines used, may differ, which can influence the results.
Table 1: In Vitro Degradation Potency
| Compound | Target | Cell Line | DC50 | Dmax | Reference |
| This compound | SMARCA2 | A549 | <100 nM | >90% (at 24h) | [1] |
| SMARCA2 | MV4-11 | <100 nM | Not Reported | [2] | |
| SMARCA4 | MV4-11 | <100 nM | Not Reported | [2] | |
| A947 | SMARCA2 | SW1573 | 39 pM | 96% (at 10 nM) | [3] |
| SMARCA4 | SW1573 | 1.1 nM | 92% (at 100 nM) |
Table 2: Binding Affinity
| Compound | Target | Binding Affinity (Kd) | Reference |
| This compound | SMARCA2 | Not Reported | |
| SMARCA4 | Not Reported | ||
| A947 | SMARCA2 | 93 nM | [3] |
| SMARCA4 | 65 nM | [3] |
Table 3: In Vitro Anti-proliferative Activity
| Compound | Cell Line | IC50 | Reference |
| This compound | Not Reported | Not Reported | |
| A947 | SMARCA4-mutant NSCLC cells | Can inhibit growth (0-500 nM) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize SMARCA2 degraders.
Western Blot for SMARCA2 Degradation
This protocol is a standard method to qualitatively and semi-quantitatively assess the degradation of a target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or A947 for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method to assess the effect of a compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTACs.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathway
The degradation of SMARCA2 has significant downstream effects on gene expression and cellular processes, particularly in the context of SMARCA4-mutant cancers. The SWI/SNF complex, of which SMARCA2 is a core ATPase, remodels chromatin to regulate the accessibility of DNA to transcription factors.
Discussion and Conclusion
Both this compound and A947 are valuable research tools for studying the biological consequences of SMARCA2 degradation.
A947 is a highly potent and well-characterized SMARCA2 degrader. The availability of extensive data, including its picomolar DC50 in SW1573 cells and its binding affinities, makes it a strong candidate for studies requiring a well-defined molecular probe. Its demonstrated activity in inhibiting the growth of SMARCA4-mutant non-small cell lung cancer cells further underscores its potential relevance in cancer research.
This compound also demonstrates effective degradation of SMARCA2 with a DC50 in the nanomolar range in A549 and MV4-11 cells. However, the publicly available data for this compound is less comprehensive than for A947. Key missing information includes its binding affinity for SMARCA2 and SMARCA4, and its anti-proliferative IC50 values. The finding that it also degrades SMARCA4 in MV4-11 cells with a similar DC50 suggests it may act as a dual SMARCA2/4 degrader in certain contexts, a factor to consider in experimental design.
References
A Comparative Guide to PROTAC SMARCA2 Degraders: ACBI2 vs. Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the PROTAC SMARCA2 degrader ACBI2 with other notable alternatives, supported by available experimental data. This document aims to facilitate informed decisions in the selection of chemical tools for research in oncology and targeted protein degradation.
Introduction to SMARCA2 Degradation
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is an ATPase subunit of the SWI/SNF chromatin remodeling complex. In cancers with mutations in the homologous ATPase SMARCA4 (also known as BRG1), tumor cells often exhibit a synthetic lethal dependency on SMARCA2 for survival. This has positioned SMARCA2 as a compelling therapeutic target. Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of target proteins, offering a distinct advantage over traditional inhibition. This guide focuses on a comparative analysis of prominent SMARCA2-targeting PROTACs.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of key SMARCA2 degraders based on published data.
Table 1: In Vitro Degradation Efficacy of SMARCA2 PROTACs
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | Citation |
| ACBI2 | RKO | 1 | >90 | 18 | [1] |
| A549 | Not Reported | >90 | 4-18 | [1] | |
| NCI-H1568 | 1-13 | >90 | 4-18 | [2] | |
| PROTAC SMARCA2 degrader-6 (I-427) | A549 | <100 | >90 | 24 | [3] |
| A947 | SW1573 | 0.039 | 96 | 20 | [4] |
Table 2: In Vitro Anti-proliferative Efficacy of SMARCA2 PROTACs
| Compound | Cell Line | IC50 (nM) | Citation |
| ACBI2 | NCI-H1568 | Not Reported | [2] |
| A549 | Not Reported | [2] | |
| A947 | NCI-H1944 | Not Reported | |
| HCC2302 | Not Reported |
Table 3: In Vivo Efficacy of SMARCA2 PROTACs
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Citation |
| ACBI2 | A549 | 80 mg/kg, p.o., once daily | Significant TGI | [1] |
| A947 | HCC2302 | Not Reported | Efficacious |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures used to evaluate these degraders, the following diagrams illustrate the key concepts.
Caption: Mechanism of SMARCA2 degradation by a VHL-recruiting PROTAC.
References
- 1. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Leading SMARCA2 Degraders for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of prominent SMARCA2 degraders. We delve into their performance, supported by experimental data, to provide a clear overview of the current landscape.
The targeted degradation of SMARCA2 has emerged as a promising therapeutic strategy for cancers harboring SMARCA4 mutations. This approach leverages the concept of synthetic lethality, where the loss of SMARCA4 renders cancer cells dependent on its paralog, SMARCA2, for survival. Proteolysis-targeting chimeras (PROTACs) have been at the forefront of this effort, designed to selectively hijack the cell's ubiquitin-proteasome system to eliminate the SMARCA2 protein. This guide provides a head-to-head comparison of several key SMARCA2 degraders currently under investigation.
Mechanism of Action: PROTAC-Mediated Degradation
SMARCA2 degraders are heterobifunctional molecules that bring a target protein (SMARCA2) and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This process effectively removes the SMARCA2 protein from the cell, leading to cell death in SMARCA4-deficient cancers.
In Vitro Performance Comparison
The following tables summarize the in vitro degradation potency and selectivity of several leading SMARCA2 degraders. The half-maximal degradation concentration (DC50) represents the concentration of the degrader required to reduce the levels of the target protein by 50%, while the maximum degradation (Dmax) indicates the percentage of the protein degraded at saturating concentrations.
| Degrader | Target | DC50 | Dmax (%) | Cell Line | Treatment Time (h) | E3 Ligase Recruited | Reference |
| PRT3789 | SMARCA2 | 0.71 nM | 93% | Media Hibit assay | - | VHL | [1] |
| SMARCA4 | 26 nM | 76% | Media Hibit assay | - | VHL | [1] | |
| A947 | SMARCA2 | 39 pM | >95% | SW1573 | 20 | VHL | [2][3] |
| SMARCA4 | - | - | SW1573 | 20 | VHL | [3] | |
| YDR1 | SMARCA2 | 69 nM | 87% | H1792 | 24 | Cereblon | [4] |
| SMARCA4 | 135 nM | 79% | H1792 | 24 | Cereblon | [4] | |
| YD54 | SMARCA2 | 8.1 nM | 98.9% | H1792 | 24 | Cereblon | [4] |
| SMARCA4 | 19 nM | 98% | H1792 | 24 | Cereblon | [4] | |
| SMD-3236 | SMARCA2 | < 1 nM | > 95% | H838 | - | VHL | [5][6] |
| SMARCA4 | > 1000 nM | 41% | H838 | - | VHL | [6] |
In Vivo Efficacy Comparison
The in vivo anti-tumor activity of these degraders has been evaluated in xenograft models of SMARCA4-deficient cancers.
| Degrader | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| PRT3789 | NCI-H1793 (SMARCA4-deficient) | 100 mg/kg, s.c., q3d | Reduced tumor volume | [1] |
| A947 | HCC515 (SMARCA4-mutant) | 40 mg/kg, i.v., single dose | Significant tumor growth decrease | [2] |
| YDR1 | H1568 (SMARCA4-mutant) | 80 mg/kg, oral gavage, daily for 4 days | 87% SMARCA2 degradation in tumors | [4] |
| SMD-3236 | H838 (SMARCA4-deficient) | 10 and 30 mg/kg, i.v., weekly for 3 weeks | Effective tumor growth inhibition | [7] |
Experimental Protocols
The characterization of SMARCA2 degraders involves a series of key experiments to determine their potency, selectivity, and efficacy.
Western Blotting for Protein Degradation
This technique is used to quantify the levels of SMARCA2 and SMARCA4 proteins following treatment with a degrader.
-
Cell Culture and Treatment : Cells (e.g., SMARCA4-mutant and wild-type cell lines) are seeded and treated with varying concentrations of the SMARCA2 degrader for a specified duration (e.g., 24 hours).
-
Cell Lysis : After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation.[8]
-
Protein Quantification : The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for electrophoresis.[8]
-
Gel Electrophoresis and Transfer : Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[8]
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]
-
Detection and Analysis : The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. Protein levels are normalized to the loading control, and DC50 and Dmax values are calculated.
Cell Viability Assays
These assays determine the effect of SMARCA2 degradation on the proliferation and survival of cancer cells.
-
Cell Seeding : Cells are seeded in 96-well plates at an optimal density and allowed to attach overnight.[9]
-
Compound Treatment : Cells are treated with serial dilutions of the SMARCA2 degrader. A vehicle control (e.g., DMSO) is also included.[9]
-
Incubation : The plates are incubated for a specified period (e.g., 72 hours) to allow the degrader to exert its effect.[9]
-
Viability Measurement : A cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) is added to each well.[10]
-
Data Acquisition and Analysis : The signal (e.g., luminescence) is measured using a plate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control, and the half-maximal inhibitory concentration (IC50) is determined.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of SMARCA2 degraders in a living organism.
-
Model Establishment : Immunocompromised mice are subcutaneously injected with SMARCA4-deficient human cancer cells to establish tumors.[4][11]
-
Treatment Administration : Once tumors reach a specified size, mice are treated with the SMARCA2 degrader or a vehicle control according to a predetermined dosing schedule (e.g., intravenous, subcutaneous, or oral administration).[4][11]
-
Tumor Growth Monitoring : Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.[4]
-
Pharmacodynamic Analysis : At the end of the study, tumors and other tissues may be collected to assess the levels of SMARCA2 and SMARCA4 by Western blotting or immunohistochemistry to confirm target engagement and degradation in vivo.[4]
-
Efficacy Evaluation : The anti-tumor efficacy is determined by comparing the tumor growth in the degrader-treated group to the vehicle-treated group.[11]
Conclusion
The field of SMARCA2 degraders is rapidly advancing, with several promising candidates demonstrating high potency and selectivity. Preclinical data for molecules like PRT3789, A947, and SMD-3236 highlight their potential for treating SMARCA4-deficient cancers. The choice of an optimal degrader for further development will depend on a comprehensive evaluation of its in vitro and in vivo performance, as well as its pharmacokinetic and safety profiles. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these and future SMARCA2-targeting therapeutics.
References
- 1. Prelude Therapeutics reports preclinical profile of first-in-human SMARCA2 degrader | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of SMD-3236: A Potent, Highly Selective and Efficacious SMARCA2 Degrader for the Treatment of SMARC4-Deficient Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SMD-3236 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTACs Targeting BRM (SMARCA2) Afford Selective In Vivo Degradation over BRG1 (SMARCA4) and Are Active in BRG1 Mutant Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Proteomics analysis of PROTAC SMARCA2 degrader-6 off-targets
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Proteomic Specificity of SMARCA2 Degraders
The development of Proteolysis Targeting Chimeras (PROTACs) for SMARCA2 degradation represents a promising therapeutic strategy for cancers with SMARCA4 mutations, leveraging the principle of synthetic lethality. A critical aspect of preclinical evaluation for any PROTAC is the characterization of its off-target effects to ensure safety and efficacy. This guide provides a comparative analysis of the off-target profiles of several prominent SMARCA2 degraders based on available proteomics data. While specific quantitative proteomics data for "PROTAC SMARCA2 degrader-6" is not publicly available, this guide focuses on well-characterized alternatives to provide a benchmark for specificity.
Executive Summary
Global proteomic analyses of several selective SMARCA2 PROTACs, including A947, YDR1, YD54, and others, have demonstrated a high degree of selectivity for SMARCA2 over its close homolog SMARCA4 and other proteins. These studies, employing techniques like tandem mass tag (TMT) mass spectrometry, consistently show that at effective concentrations, these degraders primarily reduce the abundance of SMARCA2. This high specificity is a key advantage of the PROTAC modality, which can be engineered to optimize ternary complex formation for selective target degradation.
Quantitative Proteomics Data Summary
The following tables summarize the available quantitative proteomics data for off-target analysis of different SMARCA2 degraders.
Table 1: Off-Target Profile of SMARCA2 Degrader A947
| Protein | Fold Change vs. Control | p-value | Cell Line | Concentration | Duration | Notes |
| SMARCA2 | Significantly Downregulated | < 0.05 | H1792 (SMARCA4-WT) | 100 nM | 48h | Global ubiquitin mapping and proteome profiling revealed no unexpected off-target degradation.[1][2] |
| Other Proteins | Not Significantly Changed | > 0.05 | H1792 (SMARCA4-WT) | 100 nM | 48h | Over 8,000 proteins quantified. |
Table 2: Off-Target Profile of SMARCA2 Degraders YDR1 and YD54
| Degrader | Protein | Fold Change vs. Control | p-value | Cell Line | Concentration | Duration | Notes |
| YDR1 | SMARCA2 | Significantly Downregulated | < 0.05 | H1792 (SMARCA4-WT) | 100 nM | 48h | TMT mass spectrometry of 8,626 quantified proteins showed SMARCA2 as the only significantly downregulated protein.[3] |
| YDR1 | Other Proteins | Not Significantly Changed | > 0.05 | H1792 (SMARCA4-WT) | 100 nM | 48h | |
| YD54 | SMARCA2 | Significantly Downregulated | < 0.05 | H1792 (SMARCA4-WT) | Not specified | Not specified | Proteomics experiment showed remarkable selectivity for SMARCA2.[3] |
| YD54 | SMARCA4 | Minimally Altered | > 0.05 | H1792 (SMARCA4-WT) | Not specified | Not specified | |
| YD54 | Other Proteins | Not Significantly Changed | > 0.05 | H1792 (SMARCA4-WT) | Not specified | Not specified |
Table 3: Off-Target Profile of a VHL-recruiting SMARCA2 Degrader (Compound 6)
| Protein | Fold Change vs. Control | p-value | Cell Line | Concentration | Duration | Notes |
| SMARCA2 | Significantly Downregulated | < 0.05 | NCI-H1568 | Not specified | 4h | Whole-cell unbiased proteomics showed high selectivity.[4] |
| PBRM1 | Significantly Downregulated | < 0.05 | NCI-H1568 | Not specified | 4h | PBRM1 is a known off-target of some SMARCA2/4 bromodomain binders.[4] |
| Other Proteins | Not Significantly Changed | > 0.05 | NCI-H1568 | Not specified | 4h |
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the general mechanism of PROTAC action and a typical workflow for proteomic analysis of off-targets.
Caption: General mechanism of a SMARCA2 PROTAC degrader.
Caption: A typical experimental workflow for proteomics-based off-target analysis.
Experimental Protocols
The following are generalized experimental protocols for key experiments cited in the off-target analysis of SMARCA2 degraders.
Global Proteomics for Off-Target Identification (TMT-based)
This protocol outlines a typical workflow for identifying off-target effects of PROTACs using quantitative mass spectrometry with Tandem Mass Tag (TMT) labeling.
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., H1792) to approximately 70-80% confluency.
-
Treat cells with the SMARCA2 PROTAC degrader at the desired concentration (e.g., 100 nM) and for a specific duration (e.g., 48 hours).
-
Include a vehicle control (e.g., DMSO) and potentially a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a standard assay (e.g., BCA assay).
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin overnight at 37°C.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label the peptide samples from each condition (e.g., control, PROTAC-treated) with a different TMT isobaric tag according to the manufacturer's instructions.
-
Combine the labeled peptide samples into a single mixture.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the mixed, labeled peptides using a high-performance liquid chromatography (HPLC) system with a reverse-phase column.
-
Analyze the eluting peptides using a high-resolution Orbitrap mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Process the raw MS data using a software package such as MaxQuant or Proteome Discoverer.
-
Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantify the relative abundance of proteins across the different conditions based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis (e.g., t-test) to identify proteins that are significantly up- or downregulated in the PROTAC-treated samples compared to the control.
-
Western Blotting for Target Validation
This protocol is used to validate the degradation of the target protein (SMARCA2) and potential off-targets identified by proteomics.
-
Sample Preparation:
-
Treat cells with the PROTAC degrader as described for the proteomics experiment.
-
Lyse the cells and quantify protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-SMARCA2, anti-SMARCA4, or an antibody against a potential off-target).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Use a loading control (e.g., an antibody against GAPDH or β-actin) to ensure equal protein loading between lanes.
-
Conclusion
The available proteomics data for several selective SMARCA2 PROTAC degraders strongly indicate a high degree of specificity for their intended target. While off-target effects are always a consideration in drug development, the rational design of these molecules, leveraging the formation of a selective ternary complex, has yielded compounds with minimal and often no detectable off-target degradation at therapeutic concentrations. For any new SMARCA2 degrader, such as "this compound," a comprehensive proteomics-based off-target analysis is essential to confirm its selectivity profile and ensure its potential as a safe and effective therapeutic agent.
References
- 1. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Chromatin Control: PROTAC SMARCA2 Degrader-6 vs. SMARCA2 Inhibitors
For researchers, scientists, and drug development professionals, the targeting of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, represents a promising frontier in cancer therapy. Two distinct strategies have emerged: selective inhibition and targeted degradation. This guide provides an objective comparison of PROTAC SMARCA2 degrader-6 and traditional SMARCA2 inhibitors, supported by available experimental data, to aid in navigating this evolving landscape.
SMARCA2, also known as BRM, is an ATPase that plays a crucial role in regulating gene expression by altering chromatin structure. Its dysregulation is implicated in various cancers, making it an attractive therapeutic target. While inhibitors aim to block the function of SMARCA2, PROTAC (Proteolysis Targeting Chimera) degraders are designed to eliminate the protein entirely.
Mechanism of Action: Inhibition vs. Elimination
SMARCA2 inhibitors typically function by binding to specific domains of the protein, primarily the ATPase domain or the bromodomain, thereby preventing its chromatin remodeling activity.[1] This approach can lead to a downstream cascade of altered gene expression, potentially resulting in reduced cancer cell proliferation and increased cell death.
In contrast, this compound and similar molecules operate through a novel mechanism of induced protein degradation. These bifunctional molecules link the SMARCA2 protein to an E3 ubiquitin ligase, hijacking the cell's natural protein disposal system. This leads to the ubiquitination and subsequent degradation of the SMARCA2 protein by the proteasome, effectively removing it from the cell.
Performance Data: A Quantitative Comparison
Direct head-to-head comparative studies between this compound and specific SMARCA2 inhibitors under identical experimental conditions are limited in the public domain. However, by compiling data from various sources, we can draw a comparative picture of their performance.
| Compound Class | Compound Name | Target | Assay Type | Cell Line | Potency (DC50/IC50/Kd) | Efficacy (Dmax) | Reference |
| PROTAC Degrader | This compound (compound I-427) | SMARCA2 | Degradation | A549 | <100 nM | >90% | [2] |
| PROTAC Degrader | A947 | SMARCA2 | Degradation | SW1573 | 39 pM | 96% | [3][4] |
| PROTAC Degrader | ACBI2 | SMARCA2 | Degradation | RKO, NCI-H1568 | 1-13 nM | Not Reported | [5] |
| PROTAC Degrader | YDR1 | SMARCA2 | Degradation | H1792 | 60-69 nM | 87-94% | [6] |
| PROTAC Degrader | YD54 | SMARCA2 | Degradation | H1792 | 8.1-16 nM | >98% | [6] |
| PROTAC Degrader | SMD-3040 | SMARCA2 | Degradation | Not Specified | Low nM | >90% | [7] |
| SMARCA2 Inhibitor | PFI-3 | SMARCA2/4 Bromodomain | Binding (Kd) | - | 89 nM | Not Applicable | [8] |
| SMARCA2 Inhibitor | PFI-3 | SMARCA2 Bromodomain | Chromatin Displacement (IC50) | HeLa | 5.78 µM | Not Applicable | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Cellular Consequences of SMARCA2 Degradation: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the phenotypic outcomes of targeted protein degradation is paramount. This guide provides a comprehensive comparison of the in vitro effects of SMARCA2 degradation, a promising therapeutic strategy for cancers harboring SMARCA4 mutations. We present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of the underlying biological processes.
The targeted degradation of SMARCA2, a core ATPase subunit of the SWI/SNF chromatin remodeling complex, has emerged as a compelling synthetic lethal approach for treating cancers with loss-of-function mutations in its paralog, SMARCA4. This guide summarizes the phenotypic effects observed across various in vitro studies employing different SMARCA2-targeting degraders, primarily Proteolysis Targeting Chimeras (PROTACs).
Comparative Efficacy of SMARCA2 Degraders
A multitude of SMARCA2 degraders have been developed and characterized, each exhibiting distinct profiles of potency, selectivity, and cellular effects. The following tables summarize the in vitro performance of several key compounds in SMARCA4-deficient cancer cell lines.
| Degrader | Cell Line(s) | IC50 / DC50 | Key Phenotypic Effects | Selectivity (SMARCA2 vs. SMARCA4) | Reference(s) |
| A947 | SW1573, other SMARCA4mut models | Potent growth inhibition | G1 cell cycle arrest, transcriptional suppression.[1] | Moderately selective | [1][2][3] |
| ACBI1 | SMARCA4 deficient cell lines | Not specified | Replicates SMARCA2 RNAi phenotype | Dual SMARCA2/4 degrader | [4] |
| ACBI2 | Mouse lung cancer xenograft models | Not specified | Tumor growth inhibition | Selective for SMARCA2 over SMARCA4 | [5] |
| GLR-203101 | HeLa, SW1573, HEK-293, H1568, A549, SK-MEL-5 | Not specified | Selective inhibition of viability in SMARCA4-deficient cells | Selective for SMARCA2 | [6] |
| YDR1 | H322, HCC515, H2030, H2126 | DC50: 1.2 - 12.7 nM | Potent SMARCA2 degradation, modulation of YAP signaling.[7] | Enhanced selectivity for SMARCA2 | [7] |
| YD54 | H322, HCC515, H2030, H2126 | DC50: 1 - 10.3 nM | Potent SMARCA2 degradation, modulation of YAP signaling.[7] | Enhanced selectivity for SMARCA2 | [7] |
| SMD-3040 | SMARCA4-deficient cancer cell lines | Low nanomolar DC50 | Potent cell growth inhibitory activity | Excellent degradation selectivity for SMARCA2 | [8] |
| PRT-Series (001, 003-007) | NCI-H1693, NCI-H520, other SMARCA4-del NSCLC cells | Potent (IC50 highly correlated with degradation) | Downregulation of cell cycle and proliferation genes, apoptosis.[9] | Selective for SMARCA2 | [9] |
| PRT3789 | Karpas1718, SSK41 (Marginal Zone Lymphoma) | Median IC50: 13.27 nM | Strong dose-dependent cytotoxic activity, induction of apoptosis.[10] | Selective for SMARCA2 | [10] |
IC50: Half-maximal inhibitory concentration (cell viability). DC50: Half-maximal degradation concentration.
Key Phenotypic Effects of SMARCA2 Degradation
The primary consequence of SMARCA2 degradation in SMARCA4-mutant cancer cells is a potent and selective anti-proliferative effect. This is underpinned by several key cellular events:
-
Cell Cycle Arrest: A consistent observation is the induction of G1 phase cell cycle arrest.[1] This is attributed to the downregulation of key cell cycle regulatory genes, a direct consequence of the altered chromatin landscape following SMARCA2 removal.[9][11]
-
Induction of Apoptosis: Several SMARCA2 degraders have been shown to induce programmed cell death.[9][10] This pro-apoptotic effect contributes significantly to the observed reduction in cancer cell viability.
-
Transcriptional Reprogramming: SMARCA2 degradation leads to significant changes in gene expression. Notably, there is a downregulation of gene signatures associated with cell proliferation and survival.[9] Recent studies have revealed that SMARCA2 degradation induces enhancer reprogramming, rendering the enhancers of critical cell-cycle genes inaccessible.[11]
-
Modulation of Signaling Pathways: The YAP signaling pathway has been identified as being modulated by SMARCA2 degradation in SMARCA4 mutant cancer cells, indicated by an increase in the phosphorylation of YAP1.[7]
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of findings, detailed experimental protocols are crucial. Below are methodologies for key assays used to characterize the phenotypic effects of SMARCA2 degradation.
Cell Viability and Proliferation Assays
Objective: To quantify the effect of SMARCA2 degraders on cell growth and survival.
Protocol (Example using a Luminescence-based Assay):
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the SMARCA2 degrader or a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours to 7 days).
-
Add a reagent that measures cell viability, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control and calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blotting for Protein Degradation
Objective: To determine the extent and selectivity of SMARCA2 protein degradation.
Protocol:
-
Treat cells with the SMARCA2 degrader at various concentrations and for different durations.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.
-
Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the percentage of protein degradation relative to the loading control and vehicle-treated samples.
Cell Cycle Analysis
Objective: To assess the impact of SMARCA2 degradation on cell cycle progression.
Protocol:
-
Treat cells with the SMARCA2 degrader or vehicle control for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizing the Mechanisms
To better illustrate the processes involved in SMARCA2 degradation and its downstream consequences, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 4. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 7. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. preludetx.com [preludetx.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of SMARCA2-Targeting PROTACs in SMARCA4-Deficient Cancers: A Comparative Guide
In the landscape of precision oncology, the synthetic lethal relationship between the SWI/SNF chromatin remodeling complex subunits, SMARCA4 and SMARCA2, has emerged as a promising therapeutic avenue. Tumors with inactivating mutations in SMARCA4 become dependent on its paralog, SMARCA2, for survival. This dependency has spurred the development of Proteolysis Targeting Chimeras (PROTACs) designed to selectively degrade SMARCA2, offering a targeted therapeutic strategy for SMARCA4-deficient cancers. This guide provides a comparative analysis of prominent SMARCA2-targeting PROTACs, with a focus on "PROTAC SMARCA2 degrader-6" and its alternatives, supported by experimental data and detailed methodologies.
Introduction to PROTAC-mediated SMARCA2 Degradation
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest (in this case, SMARCA2), a second ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau [VHL] or Cereblon [CRBN]), and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein. In SMARCA4-deficient tumors, the selective degradation of SMARCA2 has been shown to induce potent anti-proliferative effects and tumor growth inhibition.[1][2]
Comparative Analysis of SMARCA2 Degraders
Several PROTACs targeting SMARCA2 have been developed, each with distinct profiles of selectivity, potency, and in vivo activity. This section compares "this compound" with other notable SMARCA2 degraders.
This compound (Compound I-427) is a selective SMARCA2 degrader.[3][4] In A549 cells, a SMARCA4-deficient non-small cell lung cancer (NSCLC) cell line, it demonstrates a DC50 (concentration for 50% maximal degradation) of less than 100 nM and achieves over 90% maximal degradation (Dmax) after a 24-hour treatment.[3][4]
A947 is a potent and selective VHL-recruiting SMARCA2 PROTAC.[2][5][6] It exhibits a DC50 of 39 pM in SW1573 cells and shows significant in vivo efficacy in SMARCA4-mutant NSCLC xenograft models.[5] A single intravenous dose of 40 mg/kg in mice with SMARCA4-mutant xenografts resulted in rapid and sustained tumor SMARCA2 protein level reduction.[7]
ACBI2 is another VHL-recruiting PROTAC that is orally bioavailable and demonstrates preferential degradation of SMARCA2 over SMARCA4.[8][9][10] In RKO cells, it has a DC50 of 1 nM for SMARCA2 and 32 nM for SMARCA4.[8] In vivo studies with an A549 xenograft model showed that oral administration of 80 mg/kg daily resulted in significant tumor growth inhibition.[9][11]
GLR-203101 is a selective, orally bioavailable SMARCA2 degrader that recruits the CRBN E3 ligase.[12][13][14] It shows a DC50 of less than 10 nM and a Dmax of over 80% for SMARCA2 in HeLa cells, with minimal effect on SMARCA4.[14] In SMARCA4-deficient cancer cell lines, it exhibits low nanomolar IC50 values for cell viability.[12] Oral administration of 25 mg/kg in an A549 xenograft model led to robust, dose-dependent antitumor activity.[12]
YDR1 and YD54 are orally bioavailable, cereblon-based SMARCA2 PROTACs.[15] They potently degrade SMARCA2 and selectively inhibit the growth of SMARCA4 mutant lung cancer cell lines.[15] In vivo, YDR1 and YD54 demonstrated potent SMARCA2 degradation in various tissues and xenograft tumors, leading to significant tumor growth inhibition.[15]
SMD-3236 is a highly potent and selective VHL-recruiting SMARCA2 degrader with a DC50 of less than 1 nM and Dmax of over 95% for SMARCA2, and over 2000-fold degradation selectivity over SMARCA4.[16] It demonstrates strong antitumor activity in a SMARCA4-deficient xenograft model with weekly administration.[16]
AU-24118 is an orally bioavailable dual degrader of SMARCA2 and SMARCA4 that recruits CRBN.[17][18][19][20] While not selective for SMARCA2, it is included here for comparison as a potent SWI/SNF ATPase degrader that has shown efficacy in preclinical cancer models.[17][21]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo performance of the discussed SMARCA2 degraders.
Table 1: In Vitro Degradation and Anti-proliferative Activity
| PROTAC | Target(s) | E3 Ligase | Cell Line | DC50 | Dmax | IC50 (Cell Viability) | Citation(s) |
| This compound (I-427) | SMARCA2 | Not Specified | A549 | <100 nM | >90% | Not Reported | [3][4] |
| A947 | SMARCA2 | VHL | SW1573 | 39 pM | ~96% | Potent in SMARCA4-mutant NSCLC cells | [2][5] |
| ACBI2 | SMARCA2 > SMARCA4 | VHL | RKO | 1 nM (SMARCA2), 32 nM (SMARCA4) | Not Reported | 7 nM (EC50) | [8][9] |
| GLR-203101 | SMARCA2 | CRBN | HeLa | <10 nM | >80% | Low nM in SMARCA4-deficient cells | [12][14] |
| YDR1 | SMARCA2 | CRBN | SMARCA4-mutant lung cancer cells | Potent | Not Reported | Potent | [15] |
| YD54 | SMARCA2 | CRBN | SMARCA4-mutant lung cancer cells | Potent | Not Reported | Potent | [15] |
| SMD-3236 | SMARCA2 | VHL | Not Specified | <1 nM | >95% | Low nM in SMARCA4-deficient cells | [16] |
| AU-24118 | SMARCA2/4 | CRBN | VCaP | 3-30 nM | Not Reported | <100 nM in sensitive cells | [17][21] |
Table 2: In Vivo Efficacy in SMARCA4-Deficient Xenograft Models
| PROTAC | Model | Dose and Administration | Outcome | Citation(s) |
| A947 | SMARCA4-mutant NSCLC xenograft | 40 mg/kg, single i.v. | Rapid and significant tumor SMARCA2 reduction and tumor growth decrease. | [5][7] |
| ACBI2 | A549 xenograft | 80 mg/kg, daily p.o. | Significant tumor growth inhibition. | [9][11] |
| GLR-203101 | A549 xenograft | 25 mg/kg, p.o. | Robust, dose-dependent antitumor activity. | [12] |
| YDR1/YD54 | SMARCA4-mutant lung cancer xenografts | 5 mg/kg, daily p.o. (YD54) | Significant tumor growth inhibition. | [15] |
| SMD-3236 | H838 xenograft | Weekly i.v. | Strong antitumor activity. | [16] |
| AU-24118 | VCaP CRPC xenograft | 15 mg/kg, 3x weekly p.o. | Tumor regression. | [17][21] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to evaluate PROTAC efficacy.
Western Blot for Protein Degradation
This protocol is used to quantify the levels of SMARCA2 protein following PROTAC treatment.
-
Cell Culture and Treatment: Plate SMARCA4-deficient cancer cells (e.g., A549, SW1573) in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify band intensities using densitometry software. Normalize SMARCA2 levels to the loading control and express as a percentage of the vehicle-treated control to determine DC50 and Dmax values.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell proliferation and viability based on ATP levels.
-
Cell Seeding: Seed SMARCA4-deficient cells in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well. Allow cells to attach overnight.
-
Compound Treatment: Treat cells with serial dilutions of the PROTAC or vehicle control.
-
Incubation: Incubate the plate for 72 to 144 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.
In Vivo Xenograft Model
This protocol assesses the anti-tumor efficacy of the PROTAC in an animal model.
-
Animal Handling and Tumor Implantation: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice). Subcutaneously inject SMARCA4-deficient cancer cells (e.g., 1-5 x 10^6 A549 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the PROTAC at the specified dose and schedule (e.g., daily oral gavage) or vehicle control.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of SMARCA2 protein levels by Western blot or immunohistochemistry to confirm target engagement.
Visualizations
The following diagrams illustrate key concepts related to PROTAC-mediated SMARCA2 degradation.
Caption: Mechanism of Action for a SMARCA2-targeting PROTAC.
Caption: General workflow for preclinical evaluation of SMARCA2 PROTACs.
Caption: Synthetic lethality and therapeutic intervention in SMARCA4-deficient cancers.
References
- 1. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorbyt.com [biorbyt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A947 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. A947 | selective SMARCA2 PROTAC | Anticancer | SMARCA4 | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 13. GLR203101 / Gan & Lee Pharma [delta.larvol.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. AU-24118 | mSWI/SNF ATPase PROTAC | Probechem Biochemicals [probechem.com]
- 20. adooq.com [adooq.com]
- 21. pnas.org [pnas.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of PROTAC SMARCA2 Degrader-6
For researchers and scientists at the forefront of drug development, the responsible handling and disposal of novel chemical compounds like PROTAC SMARCA2 degrader-6 are critical for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of this targeted protein degrader, aligning with best practices for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Given that specific toxicity data for this compound may not be readily available, it is imperative to treat this compound as a potentially hazardous substance. All handling activities should be conducted within a certified chemical fume hood to minimize the risk of inhalation. Adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant nitrile gloves are required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat is essential to prevent skin contact.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict compliance with all applicable local, state, and federal regulations for hazardous waste. The following protocol outlines a general framework that should be adapted to your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Waste Identification and Segregation:
-
Waste Classification: All waste materials contaminated with this compound, including the pure compound, solutions, and contaminated consumables, must be classified as hazardous chemical waste.
-
Segregation: It is crucial to segregate waste streams to ensure proper disposal.
-
Solid Waste: Includes contaminated items such as pipette tips, tubes, gloves, and weighing papers.
-
Liquid Waste: Encompasses unused solutions, solvents containing the degrader, and contaminated aqueous solutions.
-
2. Waste Collection and Storage:
-
Containers: Use only approved, chemically compatible, and clearly labeled hazardous waste containers. Plastic containers are often recommended to reduce the risk of breakage.[1]
-
Labeling: Each waste container must be accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the waste (e.g., "Toxic," "Chemical Waste")
-
The accumulation start date
-
-
Storage: Waste containers should be stored in a designated and properly ventilated secondary containment area within the laboratory, away from general lab traffic and incompatible materials.[1]
3. Disposal Procedures:
-
Aqueous Solutions: Under no circumstances should solutions containing this compound be disposed of down the sanitary sewer.[1]
-
Decontamination: All glassware and equipment that have come into contact with the compound should be thoroughly decontaminated. This can typically be achieved by rinsing with an appropriate solvent, such as ethanol (B145695) or acetone, which should then be collected as hazardous liquid waste.[1]
-
Waste Pickup: Arrange for the collection of the hazardous waste through your institution's EHS department. This may require submitting a request form either online or directly to the EHS office.[1]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not publicly available, general guidelines for chemical waste apply. The following table summarizes key considerations, which should be confirmed with your institution's EHS department.
| Parameter | Guideline | Source |
| Aqueous Waste | Prohibited from sewer disposal. Must be collected as hazardous waste. | General Laboratory Safety Practice |
| Solid Waste | Must be segregated and collected in designated hazardous waste containers. | General Laboratory Safety Practice |
| Container Labeling | Must include "Hazardous Waste," full chemical name, and hazard identification. | Institutional EHS Guidelines |
| Temporary Storage Limit | Typically limited to a specific volume (e.g., 55 gallons) or time (e.g., 90 days) in the laboratory. | Institutional EHS Guidelines |
Experimental Protocol Reference
The operational and disposal plans outlined above are based on established safety protocols for handling novel chemical entities of unknown toxicity. For instance, similar procedures are recommended for other PROTAC compounds where a specific Safety Data Sheet (SDS) is not available.[1] The core principle is to prevent environmental release and minimize personnel exposure through engineering controls, personal protective equipment, and adherence to regulated waste disposal procedures.[2][3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling PROTAC SMARCA2 degrader-6
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel compounds like PROTAC SMARCA2 degrader-6 are critical for ensuring laboratory safety and preventing environmental contamination. This guide provides essential safety and logistical information, including personal protective equipment (PPE), operational procedures, and disposal plans. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are based on best practices for handling potent, research-grade small molecule compounds and information for similar PROTAC molecules.
Personal Protective Equipment (PPE)
Due to the potential biological activity of this compound, stringent adherence to PPE protocols is mandatory to minimize exposure risk.[1]
| PPE Category | Specification | Rationale |
| Engineering Controls | Certified Chemical Fume Hood or Powder Containment Hood | To prevent inhalation of aerosolized particles when handling the solid compound or volatile solutions.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][3] | To protect against skin contact. Double-gloving may be necessary for added protection.[4] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1][3] | To shield eyes from chemical splashes, dust, or flying debris.[4] |
| Body Protection | Laboratory coat.[1] Consider disposable sleeves for additional protection. | To protect clothing and skin from spills and splashes.[4] |
| Respiratory Protection | Not typically required if handled within a fume hood.[1] If weighing outside a ventilated enclosure, a NIOSH-approved respirator with a particulate filter is recommended.[1][5] | To prevent inhalation of the compound, especially in powder form. |
Operational and Handling Procedures
Adherence to proper laboratory procedures is crucial for safety and to prevent contamination.[2]
Preparation:
-
Ensure all necessary PPE is worn correctly before handling the compound.[1]
-
Prepare the workspace within a chemical fume hood by lining it with absorbent, disposable bench paper.[1]
-
Ensure a safety shower and eyewash station are readily accessible.[1]
Handling the Solid Compound:
-
Whenever possible, handle the solid compound in a chemical fume hood or another ventilated enclosure.[2]
-
Avoid the formation of dust and aerosols.[6]
-
Carefully weigh the required amount on a tared weigh paper or in a suitable container.[1]
Preparing Solutions:
-
Equilibrate the vial of the solid compound to room temperature before opening.[7]
-
Slowly add the solvent to the solid to avoid splashing.[1]
-
If the compound does not fully dissolve, sonication or gentle heating may be used.[1]
-
Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]
General Practices:
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.
-
Evacuate: Evacuate the immediate area and ensure adequate ventilation.[2]
-
Protect: Wear full personal protective equipment, including respiratory protection if necessary.[2]
-
Contain: For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[8] For solid spills, carefully sweep or scoop the material to avoid generating dust.[8]
-
Collect: Place all cleanup materials into a designated, sealed container for hazardous waste.[8]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol) followed by a thorough washing.[8]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[1] Never dispose of such chemicals down the sink or in regular trash.[9]
Waste Segregation:
-
Solid Waste: Collect contaminated consumables such as gloves, pipette tips, and weigh papers in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect unused solutions and contaminated solvents in a separate, sealed, and properly labeled hazardous waste container.[1][8] Do not mix with incompatible waste streams.[8]
Final Disposal:
-
All waste must be disposed of through an approved waste disposal facility.[8]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2]
Visual Workflow for Safe Handling and Disposal
Caption: This diagram illustrates the key procedural steps for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. targetmol.com [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
